FzM1
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(3-hydroxy-5-thiophen-2-ylphenyl)-3-naphthalen-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-19-12-16(20-6-3-9-26-20)11-18(13-19)23-21(25)22-17-8-7-14-4-1-2-5-15(14)10-17/h1-13,24H,(H2,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTSACXGWYGCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C4=CC=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of FzM1 in Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the reported mechanism of action of FzM1, a small molecule modulator of the Wnt signaling pathway. Initially identified as a negative allosteric modulator (NAM) of the Frizzled-4 (FZD4) receptor, this compound has been a subject of interest for its potential to inhibit the canonical Wnt/β-catenin pathway. This document details the molecular interactions, downstream signaling effects, and quantitative data associated with this compound's activity. It also includes representative experimental protocols for key assays and visualizations of the signaling pathways and experimental workflows. Importantly, this guide also addresses the conflicting evidence regarding the efficacy of this compound, providing a balanced perspective for researchers and drug development professionals.
Note on Frizzled-1 Specificity: Initial interest in this compound may have been broad; however, the available scientific literature predominantly characterizes this compound's interaction with Frizzled-4 (FZD4), not Frizzled-1 (FZD1). This guide will focus on the established FZD4-related mechanism of action.
This compound: A Negative Allosteric Modulator of FZD4
This compound is a biarylurea derivative that has been reported to act as a NAM of the FZD4 receptor.[1] Unlike orthosteric antagonists that compete with the endogenous ligand (Wnt) for binding to the extracellular cysteine-rich domain (CRD), this compound is proposed to bind to an allosteric site on the intracellular region of FZD4.[2]
Molecular Interaction with FZD4
The putative binding site of this compound is located on the third intracellular loop (ICL3) of the FZD4 receptor.[2] This interaction is thought to induce a conformational change in the receptor, which in turn inhibits its ability to transduce the Wnt signal.
Impact on Wnt/β-Catenin Signaling
The binding of this compound to FZD4 is reported to inhibit the canonical Wnt/β-catenin signaling pathway.[2] This pathway is crucial for a multitude of cellular processes, and its dysregulation is implicated in various diseases, including cancer. The proposed mechanism of inhibition involves the disruption of the downstream signaling cascade that leads to the stabilization and nuclear translocation of β-catenin.
Quantitative Data on this compound Activity
The inhibitory effects of this compound on Wnt signaling have been quantified in various assays. The following tables summarize the available data.
| Assay Type | Ligand | Cell Line | Parameter | Value | Reference |
| Wnt Responsive Element (WRE) Activity | WNT5A | HEK293 (co-transfected with FZD4) | log EC50inh | -6.2 | [2][3] |
| TCF/LEF Reporter Assay | - | - | EC50 | 5.74 µM | [1] |
| Gli Activity | - | - | log EC50 | -4.6 | [2] |
| TCF/LEF Activity | - | - | log EC50 | -5.7 | [2] |
Table 1: Inhibitory Activity of this compound
It is important to note that a recent study has challenged these findings, reporting no detectable activity of this compound against any form of Wnt signaling up to a concentration of 50 μM.[4]
Downstream Signaling Effects of this compound
The allosteric modulation of FZD4 by this compound is proposed to have several key downstream effects on the canonical Wnt signaling pathway.
-
Inhibition of β-catenin Stabilization: By altering the conformation of FZD4, this compound is thought to prevent the recruitment and activation of the Dishevelled (Dvl) protein, a crucial step in the inhibition of the β-catenin destruction complex. This leads to the continued degradation of β-catenin.
-
Reduced TCF/LEF-Mediated Transcription: With lower levels of nuclear β-catenin, the transcription of Wnt target genes, which is mediated by the TCF/LEF family of transcription factors, is suppressed.[1]
The following diagram illustrates the proposed mechanism of action of this compound in the canonical Wnt signaling pathway.
References
- 1. Inhibition of β-catenin–TCF1 interaction delays differentiation of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential recruitment of Dishevelled provides signaling specificity in the planar cell polarity and Wingless signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of FzM1 in FZD4 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Frizzled-4 (FZD4) receptor, a member of the Frizzled family of G-protein coupled receptors, is a critical component of the Wnt signaling pathway. This pathway is fundamental to embryonic development, tissue homeostasis, and a variety of disease processes, including cancer and retinal vascular disorders. Consequently, the modulation of FZD4 activity presents a promising therapeutic avenue. FzM1 has been identified as a small molecule that interacts with FZD4, but its precise role as an inhibitor is a subject of ongoing scientific discussion. This technical guide provides an in-depth overview of the proposed mechanism of this compound-mediated FZD4 inhibition, the controversy surrounding its activity, relevant quantitative data, and detailed experimental protocols for its study.
The Controversy: A Tale of Two Findings
The functional activity of this compound as a FZD4 inhibitor is currently debated in the scientific literature, and it is crucial for researchers to consider both perspectives.
Initially, this compound was characterized as a negative allosteric modulator (NAM) of FZD4.[1] This pioneering work suggested that this compound binds to an allosteric site on the intracellular side of the receptor, leading to a conformational change that inhibits downstream signaling. Specifically, it was reported to reduce WNT5A-dependent signaling.[1]
Adding another layer of complexity, a structurally related derivative of this compound, named This compound.8 , has been shown to act as an allosteric agonist of FZD4, activating the Wnt signaling pathway.[3][4][5][6] This finding underscores the sensitivity of the FZD4 receptor to modulation by this chemical scaffold and highlights the importance of precise molecular interactions in determining functional outcomes.
Proposed Mechanism of this compound-Mediated FZD4 Inhibition
The originally proposed mechanism of this compound action centers on its role as a negative allosteric modulator.
Binding Site and Conformational Change: this compound is thought to bind to a pocket within the third intracellular loop (ICL3) of the FZD4 receptor.[1][7] This intracellular binding is distinct from the extracellular N-terminal cysteine-rich domain (CRD) where Wnt ligands and Norrin bind. By occupying this allosteric site, this compound is believed to induce a conformational change in the FZD4 receptor.
Inhibition of Downstream Signaling: This conformational change is hypothesized to impede the recruitment of the key downstream signaling protein, Dishevelled (DVL), to the intracellular domains of FZD4.[7] The interaction between FZD4 and DVL is a critical step in the activation of the canonical Wnt/β-catenin pathway. By preventing this interaction, this compound would effectively block the signal transduction cascade, leading to the degradation of β-catenin and the inactivation of Wnt target genes.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound and its agonist derivative, this compound.8. It is important to note the conflicting data regarding this compound's inhibitory activity.
| Compound | Target | Assay Type | Ligand | Reported Activity | Source |
| This compound | FZD4 | WNT Responsive Element (WRE) Activity | WNT5A | log EC50inh = -6.2 | [1] |
| This compound | FZD4 | Wnt/β-catenin Reporter Assay | Wnt3a | No detectable activity up to 50 μM | [2] |
| This compound.8 | FZD4 | Allosteric Agonist Activity | None | pEC50 = 6.4 | [5] |
Key Experimental Protocols
To investigate the role of this compound in FZD4 inhibition, several key experiments are typically employed. Below are detailed methodologies for two such critical assays.
Wnt Responsive Element (WRE) Luciferase Reporter Assay
This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a TCF/LEF responsive element (the WRE). When the Wnt pathway is active, β-catenin accumulates in the nucleus and complexes with TCF/LEF transcription factors to drive the expression of the luciferase reporter. The resulting luminescence is proportional to pathway activation.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are commonly used. Plate cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Prepare a transfection mix containing the WRE-luciferase reporter plasmid, a Renilla luciferase plasmid (for normalization), and an FZD4 expression plasmid.
-
Transfect the cells using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment and Ligand Stimulation:
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate with this compound for 1-2 hours.
-
Add the Wnt ligand (e.g., Wnt3a or Wnt5a conditioned media) or Norrin to the appropriate wells.
-
Incubate for an additional 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 or EC50inh.
-
Co-Immunoprecipitation (Co-IP) of FZD4 and DVL2
This assay is used to determine if this compound disrupts the physical interaction between FZD4 and DVL2.
Principle: An antibody targeting FZD4 is used to pull down FZD4 from cell lysates. If DVL2 is bound to FZD4, it will be co-precipitated. The presence of DVL2 in the immunoprecipitated complex is then detected by Western blotting.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture HEK293T cells transiently overexpressing HA-tagged FZD4 and FLAG-tagged DVL2.
-
Treat the cells with this compound or vehicle control for a specified period.
-
Stimulate with a Wnt ligand if desired.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-HA antibody (to target FZD4-HA) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-FLAG antibody to detect co-precipitated DVL2-FLAG.
-
Re-probe the membrane with an anti-HA antibody to confirm the successful immunoprecipitation of FZD4-HA.
-
The this compound to this compound.8 Switch: An Allosteric Agonist
The discovery of this compound.8 as an allosteric agonist of FZD4 provides a fascinating example of how small structural changes can dramatically alter a compound's pharmacological activity.[3][4]
Chemical Modification: this compound.8 is derived from this compound by replacing a thiophene moiety with a carboxylic acid group.[3][4] This seemingly minor change flips the compound's activity from a purported inhibitor to a potent activator.
Agonistic Mechanism: In the absence of a Wnt ligand, this compound.8 binds to FZD4 and promotes the recruitment of heterotrimeric G proteins.[3] This biases the signaling towards a non-canonical route that involves PI3K.[3][6] This alternative signaling cascade ultimately leads to the activation of the β-catenin/TCF pathway, but through a mechanism distinct from the canonical Wnt ligand-induced pathway.
Conclusion and Future Perspectives
The role of this compound in the inhibition of FZD4 is a complex and evolving story. While initial studies presented it as a promising negative allosteric modulator, more recent evidence has cast doubt on its efficacy, at least in the context of Wnt3a-driven signaling. The discovery of the agonist this compound.8 further highlights the nuanced nature of allosteric modulation of FZD4.
To resolve the current controversy, future research should focus on:
-
Comprehensive Ligand Profiling: Testing the inhibitory activity of this compound against a broader panel of Wnt ligands and in the presence of the FZD4 co-receptor LRP5/6.
-
Structural Studies: Elucidating the crystal structure of FZD4 in complex with this compound to definitively map the binding site and understand the conformational changes it induces.
-
In Vivo Validation: Assessing the effects of this compound in animal models of diseases driven by FZD4 dysregulation.
A definitive understanding of how this compound and related compounds modulate FZD4 activity will be crucial for the development of novel therapeutics targeting the Wnt signaling pathway. The ongoing investigation into this compound serves as a valuable case study in the challenges and opportunities of allosteric drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Wnt Reporter Activity Assay [bio-protocol.org]
FzM1: A Negative Allosteric Modulator of Frizzled-4 for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
FzM1 is a small molecule identified as a negative allosteric modulator (NAM) of the Frizzled-4 (FZD4) receptor, a key component of the Wnt signaling pathway. By binding to an allosteric site on the receptor, this compound inhibits the downstream signaling cascade, making it a valuable tool for studying Frizzled-4 function and a potential starting point for the development of novel therapeutics targeting Wnt pathway dysregulation in various diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Mechanism of Action
This compound functions as a negative allosteric modulator of the Frizzled-4 receptor. It binds to a site distinct from the orthosteric site where the endogenous Wnt ligands bind. Specifically, this compound has been shown to bind to the third intracellular loop (ICL3) of the FZD4 receptor.[1][2] This binding event induces a conformational change in the receptor that ultimately leads to the inhibition of the canonical Wnt/β-catenin signaling pathway.[2][3]
The primary mechanism of inhibition involves the disruption of the interaction between FZD4 and the downstream signaling protein Dishevelled (Dvl). This prevents the subsequent stabilization and nuclear translocation of β-catenin, a key step in the activation of TCF/LEF-mediated gene transcription.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity on Frizzled-4 signaling pathways.
| Assay Type | Parameter | Value | Cell Line | Notes | Reference |
| WNT Responsive Element (WRE) Activity Assay | logEC50inh | -6.2 | HEK293 | WNT5A-dependent activity | [2][3] |
| TCF/LEF Reporter Assay | logEC50 | -5.7 | HEK293 | Inhibition of TCF/LEF activity | [2] |
| Gli Activity Assay | logEC50 | -4.6 | Not Specified | Less efficient inhibition compared to TCF/LEF | [2] |
| CRE Activity Assay | logEC50 | > -4.0 | Not Specified | No significant modulation, indicating no influence on G-protein coupled receptors linked to Gs | [2] |
| Cell Viability Assay | Concentration | 15 µM | Caco-2 | Decreased cell viability observed after 24h and 48h | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a negative allosteric modulator of Frizzled-4.
TCF/LEF Reporter Assay
This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293 cells
-
Frizzled-4 expression vector
-
TCF/LEF luciferase reporter vector (e.g., TOPFlash)
-
Renilla luciferase control vector (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM with 10% FBS
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Frizzled-4 expression vector, TCF/LEF luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Replace the medium with fresh DMEM containing Wnt3a (to stimulate the pathway) and varying concentrations of this compound (or vehicle control).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Competitive Radioligand Binding Assay (Representative Protocol)
This assay is used to determine the binding affinity of this compound for the Frizzled-4 receptor.
Materials:
-
HEK293 cells overexpressing Frizzled-4
-
Radiolabeled Wnt ligand (e.g., [125I]-Wnt3a)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing Frizzled-4.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled Wnt ligand, and varying concentrations of this compound (or unlabeled Wnt ligand for positive control).
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell viability.
Materials:
-
Caco-2 cells
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing varying concentrations of this compound (or vehicle control).
-
Incubation: Incubate the cells for the desired time points (e.g., 24 and 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the Frizzled-4 signaling pathways and a typical experimental workflow for characterizing an allosteric modulator like this compound.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Overview of Frizzled-4 mediated non-canonical Wnt signaling pathways.
References
Unraveling the Enigma of FzM1: A Technical Guide to its Contested Role in the β-Catenin Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a cornerstone of developmental biology and a critical player in tissue homeostasis. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Among the molecules investigated for their potential to modulate this pathway is FzM1, a compound initially identified as a negative allosteric modulator of the Frizzled-4 (FZD4) receptor. This technical guide provides an in-depth analysis of the reported biological activity of this compound on the β-catenin pathway, presenting the initial findings alongside recent contradictory evidence. We delve into the quantitative data, detailed experimental protocols, and the molecular interactions that define this complex signaling cascade.
The Canonical Wnt/β-Catenin Signaling Pathway: A Molecular Overview
The canonical Wnt/β-catenin pathway is a tightly regulated signaling cascade that controls gene expression. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5] This keeps cytoplasmic β-catenin levels low, preventing its nuclear translocation and the activation of target genes.
Upon binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6, the destruction complex is recruited to the plasma membrane.[1][6] This event, facilitated by the scaffold protein Dishevelled (Dvl), inhibits the phosphorylation of β-catenin.[7][8][9] Consequently, stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are involved in cell proliferation and survival.[1][2][5][10]
References
- 1. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. β-Catenin destruction complex-independent regulation of Hippo–YAP signaling by APC in intestinal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]
- 6. e-century.us [e-century.us]
- 7. Dishevelled enables casein kinase 1–mediated phosphorylation of Frizzled 6 required for cell membrane localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Daple-CK1ε complex regulates Dvl2 phosphorylation and canonical Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dishevelled stability is positively regulated by PKCζ-mediated phosphorylation induced by Wnt agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantifying β-catenin subcellular dynamics and cyclin D1 mRNA transcription during Wnt signaling in single living cells | eLife [elifesciences.org]
FzM1's Effect on Canonical Wnt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The canonical Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease, making it a significant target for therapeutic intervention. Frizzled (FZD) receptors, the primary receptors for Wnt ligands, are of particular interest. This technical guide provides an in-depth analysis of the small molecule FzM1, a compound initially identified as a negative allosteric modulator of Frizzled-4 (FZD4) and an inhibitor of the canonical Wnt/β-catenin signaling pathway.
This document summarizes the initial findings related to this compound's mechanism of action, presents the quantitative data from the primary research, and provides detailed experimental protocols. Crucially, this guide also addresses recent conflicting evidence regarding the activity of this compound, offering a comprehensive and balanced perspective for researchers in the field.
Mechanism of Action: The Initial Hypothesis
This compound was first described as a negative allosteric modulator (NAM) of the Frizzled receptor FZD4.[1][2] The proposed mechanism of action is that this compound binds to an allosteric site located in the third intracellular loop (ICL3) of the FZD4 receptor. This binding is believed to induce a conformational change in the receptor, which in turn inhibits the downstream signaling cascade of the canonical Wnt pathway. Specifically, this was reported to diminish WNT5A-dependent Wnt responsive element (WRE) activity.
Quantitative Data Summary
The following table summarizes the quantitative data reported for this compound's activity from the initial discovery and subsequent analysis. It is important to note the conflicting findings regarding its inhibitory effects.
| Assay Type | Cell Line | Reported Activity | logEC50 / pEC50 / IC50 | Original Source | Conflicting Findings | Conflicting Source |
| Wnt Responsive Element (WRE) Activity | HEK293 (co-transfected with FZD4 and Wnt reporter) | Inhibition of WNT5A-dependent activity | logEC50inh = -6.2 | [1] | No detectable activity against Wnt3a-induced signaling | [3][4] |
| TCF/LEF Reporter Assay | HEK293T (wild-type and ΔFZD1–10) | - | - | - | No statistically discernible effect on Wnt3a-induced signaling | [3][4] |
| TCF/LEF Activity | Not specified | Inhibition | logEC50 = -5.7 | Not tested | ||
| Gli Activity | Not specified | Inhibition | logEC50 = -4.6 | Not tested | ||
| CRE Activity | Not specified | No modulation | logEC50 > -4.0 | Not tested | ||
| Cell Viability | CaCo-2 | Decreased cell viability | 15 µM (24h, 48h) | Not tested |
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt signaling pathway and the initially proposed mechanism of inhibition by this compound.
Caption: Canonical Wnt signaling pathway and the proposed inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the original characterization of this compound.
TCF/LEF Luciferase Reporter Assay
This assay is the primary method for quantifying the activity of the canonical Wnt signaling pathway.
Objective: To measure the effect of this compound on the transcriptional activity of TCF/LEF, the downstream effectors of the canonical Wnt pathway.
Materials:
-
HEK293T cells
-
Expression vectors: pCDNA3-FZD4, TOPFlash (contains TCF/LEF binding sites upstream of a luciferase reporter gene), and a control reporter plasmid (e.g., Renilla luciferase for normalization).
-
Lipofectamine 2000 or a similar transfection reagent.
-
DMEM with 10% FBS and antibiotics.
-
This compound (dissolved in DMSO).
-
Wnt3a conditioned medium or purified Wnt3a protein.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the FZD4 expression vector, the TOPFlash reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Wnt Stimulation: After a 1-hour pre-incubation with this compound, add Wnt3a conditioned medium or purified Wnt3a to the wells to stimulate the Wnt pathway.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
CaCo-2 cells.
-
DMEM with 10% FBS and antibiotics.
-
This compound (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar cell viability reagent (e.g., CellTiter-Glo).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed CaCo-2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) for 24 and 48 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and validating a compound like this compound for its effect on the Wnt signaling pathway.
Caption: A generalized workflow for the discovery and validation of Wnt pathway modulators.
Contradictory Evidence and Future Directions
A 2024 study by Jenni et al. in ACS Pharmacology & Translational Science challenged the initial findings on this compound.[3][4] Using a selective functional assay with HEK293T cells lacking endogenous FZD receptors (ΔFZD1–10) and re-expressing individual FZDs, they reported that this compound had no detectable activity against Wnt3a-induced canonical Wnt signaling, including FZD4-mediated signaling.[3][4]
This discrepancy highlights the critical importance of robust and reproducible experimental designs in drug discovery. The differences in the experimental systems used—such as the specific Wnt ligand (WNT5A vs. Wnt3a), the cell lines, and the genetic background of the cells—may contribute to the conflicting results.
For researchers and drug development professionals, this underscores the necessity of:
-
Rigorous validation: Testing compounds in multiple, well-characterized assay systems.
-
Use of selective assays: Employing cell lines with defined genetic backgrounds (e.g., receptor knockouts) to confirm on-target activity.
-
Consideration of ligand-specific effects: Evaluating the activity of modulators in the presence of different Wnt ligands.
Future research should aim to resolve this discrepancy by directly comparing the effects of this compound in the different experimental systems and by using orthogonal methods, such as direct binding assays, to confirm the interaction between this compound and FZD4.
Conclusion
This compound was initially presented as a promising small molecule inhibitor of the canonical Wnt signaling pathway, acting as a negative allosteric modulator of FZD4. However, recent studies have cast doubt on its activity, with a selective functional assay showing no inhibition of Wnt3a-induced signaling. This technical guide provides the foundational data and protocols from the original research while also presenting the critical conflicting evidence. This comprehensive view is essential for researchers to make informed decisions about the use of this compound in their studies and to guide future investigations into the modulation of the Wnt pathway. The story of this compound serves as a valuable case study in the complexities and challenges of drug discovery and the importance of independent validation in the scientific process.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological folding chaperones act as allosteric ligands of Frizzled4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenging Reported Frizzled-Targeting Compounds in Selective Assays Reveals Lack of Functional Inhibition and Claimed Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
FzM1's role in cellular proliferation and differentiation
An In-depth Technical Guide on the Role of Frizzled-1 (FZD1) in Cellular Proliferation and Differentiation
Introduction
Frizzled-1 (FZD1), a member of the Frizzled family of G-protein coupled receptors, serves as a critical gatekeeper for Wnt signaling pathways.[1][2] These pathways are fundamental to a vast array of cellular processes, including embryonic development, tissue homeostasis, and stem cell regulation.[3][4][5] FZD1 functions as a receptor for Wnt proteins, transducing signals across the cell membrane to orchestrate cellular responses.[6] Dysregulation of FZD1-mediated signaling is implicated in numerous diseases, most notably cancer, where it can drive uncontrolled cell proliferation and aberrant differentiation.[1][4]
This technical guide provides a comprehensive overview of the molecular mechanisms through which FZD1 governs cellular proliferation and differentiation. We will delve into the core signaling cascades, present quantitative data from key studies, detail relevant experimental protocols, and visualize the complex interplay of molecular components. A significant focus will be placed on the canonical Wnt/β-catenin pathway and its interaction with downstream effectors, such as the transcription factor Forkhead Box M1 (FOXM1), a pivotal regulator of cell cycle progression.[7][8] This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of FZD1's function and its potential as a therapeutic target.
FZD1 Signaling Pathways
FZD1 is a primary receptor for Wnt ligands and can activate several downstream signaling pathways, principally the canonical Wnt/β-catenin pathway and the non-canonical planar cell polarity (PCP) and Wnt/Ca2+ pathways.[4][9] The specific pathway activated depends on the Wnt ligand, the presence of co-receptors, and the cellular context.[3]
Canonical Wnt/β-catenin Pathway
The hallmark of the canonical pathway is the regulation of β-catenin stability.[9] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][9]
Binding of a canonical Wnt ligand (e.g., Wnt1, Wnt3a) to FZD1 and the co-receptor LRP5/6 triggers a conformational change.[1][2][6] This leads to the recruitment of the cytoplasmic protein Dishevelled (Dvl) and the destruction complex to the plasma membrane.[1][2] This event inhibits GSK-3β's kinase activity, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[9] Stabilized β-catenin then translocates to the nucleus, where it displaces Groucho co-repressors and binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1][9] These target genes, including c-Myc and Cyclin D1, are critical drivers of cell proliferation.
Non-Canonical Wnt Pathways
FZD receptors, including FZD1, also mediate β-catenin-independent, non-canonical signaling.[4]
-
Planar Cell Polarity (PCP) Pathway: This pathway controls tissue polarity and cell migration. It involves the activation of small GTPases like Rho and Rac, leading to cytoskeletal rearrangements.[4][5]
-
Wnt/Ca2+ Pathway: This pathway leads to an increase in intracellular calcium levels, which in turn activates calcium-sensitive enzymes such as protein kinase C (PKC) and calmodulin-dependent kinase II (CamKII).[4][9]
Role of FZD1 in Cellular Proliferation
Aberrant activation of FZD1-mediated Wnt/β-catenin signaling is a common driver of cellular proliferation in various cancers, including acute myeloid leukemia (AML), colorectal cancer, and breast cancer.[1][10][11] Knockdown of FZD1 has been shown to hinder cell proliferation in leukemic cell lines.[10]
A crucial downstream effector in this process is the transcription factor FOXM1.[7] FOXM1 is a key regulator of genes essential for both G1/S and G2/M phase transitions of the cell cycle.[8][12] The Wnt pathway promotes the stabilization and nuclear accumulation of FOXM1.[13][14] In the nucleus, FOXM1 can directly interact with β-catenin, enhancing its ability to activate the transcription of pro-proliferative target genes.[8][14] This creates a powerful synergistic mechanism for driving cell division. Depletion of FOXM1 is sufficient to inhibit proliferation and induce senescence in normal and cancerous cells.[15]
Quantitative Data on Proliferation
| Cell Line | Experimental Condition | Effect on Proliferation | Reference |
| Multidrug-resistant leukemic cells | FZD1 knockdown (siRNA) | Hindered cell proliferation | [10] |
| MDA-MB-231 (Breast Cancer) | FOXM1 knockdown (siRNA) | Inhibited cell growth and clonogenicity | [11] |
| HCT116 (Colorectal Cancer) | Silencing FOXM1 | Obvious inhibition of tumor cell growth | [8] |
| DLD-1 (Colorectal Cancer) | Upregulation of FOXM1 | Significantly increased cell proliferation | [8] |
| Squamous Carcinoma Cells | FOXM1 depletion | Sensitized cells to apoptosis | [15] |
Role of FZD1 in Cellular Differentiation
FZD1 signaling is a key determinant of cell fate and differentiation.[2] The outcome of FZD1 activation is highly context-dependent, influencing the differentiation of various cell types, including neurons, epithelial cells, and stem cells.[9][16][17]
-
Neuronal Differentiation: The Wnt/β-catenin pathway is crucial for the generation of dopaminergic neurons in the ventral midbrain.[9] FZD1 is involved in the neuroprotective effect of Wnt3a and plays a role in determining the balance between neuronal survival and death.[9]
-
Epithelial Cell Differentiation: FZD1 is implicated in epithelial cell differentiation.[16] For example, Bone Morphogenetic Protein-2 (BMP-2) can modulate Wnt and Frizzled expression to enhance the canonical Wnt signaling pathway in normal keratinocytes.[16]
-
Stem Cell Differentiation: Wnt signaling pathways are fundamental in maintaining the pluripotency of embryonic stem cells and directing their differentiation into various lineages.[17][18] Studies have shown that the depletion of factors like FEZF1, which may be downstream or parallel to Wnt signaling, can abrogate the neural differentiation of human embryonic stem cells.[18][19]
Experimental Protocols
Investigating the role of FZD1 requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Gene Knockdown using siRNA
This protocol is used to transiently reduce the expression of FZD1 or FOXM1 to assess the functional consequences.
Methodology:
-
Cell Seeding: Plate cells (e.g., HCT116, MDA-MB-231) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Preparation: Dilute FZD1-specific siRNA or a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Analysis: Harvest the cells for downstream analysis, such as Western blotting (to confirm protein knockdown) or a cell proliferation assay.
TCF/LEF Luciferase Reporter Assay
This assay measures the activity of the canonical Wnt/β-catenin signaling pathway by quantifying the transcriptional activity of the TCF/LEF family of transcription factors.
Methodology:
-
Co-transfection: Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Stimulation: After 24 hours, treat the cells with a Wnt agonist (e.g., Wnt3a conditioned media) or an antagonist to modulate pathway activity.
-
Cell Lysis: After the desired treatment period (e.g., 16-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity between different treatment groups.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions in vivo, for example, the interaction between FOXM1 and β-catenin.
Methodology:
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-FOXM1) overnight at 4°C.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-β-catenin).
Conclusion
Frizzled-1 is a central player in cellular regulation, acting as a key receptor for Wnt signals that dictate cell proliferation and differentiation. Its function is intricately linked to the canonical Wnt/β-catenin pathway, which, upon activation, unleashes a transcriptional program that can drive cell cycle progression. The interplay between FZD1 signaling and the downstream transcription factor FOXM1 highlights a critical axis for promoting proliferation, particularly in the context of cancer.[8][14] Understanding the nuanced, context-dependent roles of FZD1 in directing cell fate is essential for developing novel therapeutic strategies. For drug development professionals, targeting the FZD1 receptor or its downstream effectors offers promising avenues for treating malignancies driven by aberrant Wnt signaling and for advancing regenerative medicine through the controlled differentiation of stem cells.
References
- 1. Frizzled receptors (FZD) play multiple cellular roles in development, in diseases, and as potential therapeutic targets - Journal of King Saud University - Science [jksus.org]
- 2. Frontiers | Frizzled receptors: gatekeepers of Wnt signaling in development and disease [frontiersin.org]
- 3. Secreted frizzled-related protein 1 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Frizzled receptors in melanomagenesis: From molecular interactions to target identification [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. uniprot.org [uniprot.org]
- 7. FOXM1, a typical proliferation-associated transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FOXM1 promotes the growth and metastasis of colorectal cancer via activation of β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Wnt1 regulated Frizzled-1/β-Catenin signaling pathway as a candidate regulatory circuit controlling mesencephalic dopaminergic neuron-astrocyte crosstalk: Therapeutical relevance for neuron survival and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown of the Wnt receptor Frizzled-1 (FZD1) reduces MDR1/P-glycoprotein expression in multidrug resistant leukemic cells and inhibits leukemic cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FoxM1 down-regulation leads to inhibition of proliferation, migration and invasion of breast cancer cells through the modulation of extra-cellular matrix degrading factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FOXM1, a typical proliferation-associated transcription factor | Semantic Scholar [semanticscholar.org]
- 13. embopress.org [embopress.org]
- 14. FoxM1 promotes β-catenin nuclear localization and controls Wnt target-gene expression and glioma tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FOXM1 regulates proliferation, senescence and oxidative stress in keratinocytes and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frizzled-1 - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Function of FEZF1 during early neural differentiation of human embryonic stem cells [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Preliminary Studies on FzM1 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FzM1 is a small molecule that has been identified as a negative allosterEic modulator (NAM) of the Frizzled-4 (FZD4) receptor. FZD4 is a key component of the Wnt signaling pathway, a critical cellular signaling cascade often dysregulated in various cancers. By binding to an allosteric site on the intracellular loop 3 (ICL3) of FZD4, this compound induces a conformational change in the receptor, thereby inhibiting the canonical Wnt/β-catenin signaling pathway.[1] This pathway, when aberrantly activated, leads to the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation, survival, and differentiation. The targeted inhibition of this pathway by molecules such as this compound presents a promising therapeutic strategy for cancers dependent on Wnt signaling. This document provides a summary of the preliminary findings on the effects of this compound in cancer cell lines, including available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the currently available quantitative data on the effects of this compound in specific cancer cell lines.
| Cell Line | Assay | Metric | Value | Reference |
| HEK293 (with FZD4) | WNT Responsive Element (WRE) Activity Assay | logEC50inh | -6.2 | [1] |
| Caco-2 (colorectal adenocarcinoma) | Cell Viability | Concentration for decreased viability | 15 µM (at 24h and 48h) | [1] |
| U87MG (glioblastoma) | Neurosphere Formation Assay | Effect | Impaired neurosphere formation |
Note: Comprehensive IC50 values for cell viability across a broader range of cancer cell lines are not yet publicly available.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines, such as Caco-2.
Materials:
-
This compound
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize confluent cells, resuspend in fresh medium, and perform a cell count.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
MTT Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Neurosphere Formation Assay
This protocol provides a general method for assessing the impact of this compound on the self-renewal capacity of glioblastoma stem-like cells, such as those derived from the U87MG cell line.
Materials:
-
This compound
-
U87MG cells
-
DMEM/F12 medium
-
B27 supplement
-
EGF (20 ng/mL)
-
bFGF (20 ng/mL)
-
Penicillin-Streptomycin
-
Non-adherent culture plates
-
Accutase
Procedure:
-
Cell Culture:
-
Culture U87MG cells in standard adherent conditions.
-
-
Neurosphere Initiation:
-
Dissociate adherent U87MG cells into a single-cell suspension using Accutase.
-
Resuspend the cells in serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.
-
Plate the cells at a low density (e.g., 1,000 cells/mL) in non-adherent culture plates.
-
-
Compound Treatment:
-
Add this compound at the desired concentrations to the culture medium at the time of plating. Include a vehicle control.
-
-
Neurosphere Formation and Analysis:
-
Incubate the plates for 7-10 days to allow for neurosphere formation.
-
Count the number of neurospheres formed in each well under a microscope.
-
The size of the neurospheres can also be measured as an additional parameter.
-
A decrease in the number or size of neurospheres in the this compound-treated wells compared to the control indicates an impairment of self-renewal.
-
TCF/LEF Luciferase Reporter Assay
This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
This compound
-
HEK293T cells
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect HEK293T cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent.
-
-
Compound Treatment and Pathway Activation:
-
After 24 hours, treat the cells with different concentrations of this compound.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned medium or recombinant Wnt3a.
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 16-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
A decrease in the normalized luciferase activity in this compound-treated cells compared to the Wnt3a-stimulated control indicates inhibition of the Wnt/β-catenin pathway.
-
Mandatory Visualization
Wnt/β-catenin Signaling Pathway Inhibition by this compound
Caption: this compound allosterically inhibits the FZD4 receptor, preventing Wnt-mediated signaling.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's inhibitory action on the Wnt signaling pathway.
References
Delving into FzM1: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
FzM1 has emerged as a significant chemical tool for probing the intricate Wnt signaling pathway, acting as a negative allosteric modulator (NAM) of the Frizzled-4 (FZD4) receptor. This document provides a comprehensive technical overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing its mechanism of action and the experimental protocols utilized for its characterization. A key focus is the remarkable functional switch observed upon minor structural modification, transforming this compound from a NAM into an allosteric agonist, this compound.8. This guide is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug discovery focused on targeting the Wnt pathway.
Introduction
The Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease, making its modulation a key therapeutic strategy. The Frizzled (FZD) family of G protein-coupled receptors are the primary receptors for Wnt ligands. This compound is a synthetic small molecule that has been identified as a negative allosteric modulator of FZD4.[1][2] It binds to a site distinct from the orthosteric Wnt binding pocket, specifically on the intracellular loop 3 (ICL3) of FZD4, inducing a conformational change that inhibits the canonical Wnt/β-catenin signaling cascade.[1][3] This guide will explore the SAR of this compound, present quantitative data on its activity, and provide detailed experimental methodologies for its study.
Structure-Activity Relationship (SAR) of this compound and Analogs
The SAR of this compound centers on a biarylurea scaffold. A pivotal discovery in the exploration of this compound's SAR was the conversion of its inhibitory activity into agonism through a single chemical modification.[2] This highlights the sensitivity of the allosteric binding site on FZD4 to the chemical features of the modulator.
The Molecular Switch: From Negative Allosteric Modulator to Allosteric Agonist
The most profound insight into the SAR of this compound comes from the comparison with its carboxylic acid analog, this compound.8.[2]
-
This compound : The presence of a thiophene moiety is critical for its negative allosteric modulation of FZD4.
-
This compound.8 : Replacement of the thiophene group in this compound with a carboxylic acid moiety results in a complete reversal of function, turning the molecule into an allosteric agonist of FZD4.[2] This "molecular switch" is a testament to the fine-tuning possible at the allosteric site.
Quantitative SAR Data
The following table summarizes the known quantitative data for this compound and its key analog, this compound.8, in modulating Wnt/β-catenin signaling, typically measured via a Wnt Responsive Element (WRE) reporter assay.
| Compound | Structure | Modification from this compound | Target | Assay | Activity | pEC50 / pIC50 | Reference |
| This compound | N-(3-hydroxy-5-(thiophen-2-yl)phenyl)-N'-(naphthalen-2-yl)urea | - | FZD4 | WRE Reporter Assay | Negative Allosteric Modulator | pIC50 = 6.2 | [1][4] |
| This compound.8 | 3-((((naphthalen-2-yl)carbamoyl)amino)carbonyl)benzoic acid | Thiophene replaced with carboxylic acid | FZD4 | WRE Reporter Assay | Allosteric Agonist | pEC50 = 6.4 | [2][4] |
Mechanism of Action
This compound exerts its inhibitory effect on the Wnt/β-catenin pathway through allosteric modulation of the FZD4 receptor.
Binding Site
This compound binds to a pocket on the intracellular loop 3 (ICL3) of the FZD4 receptor.[1] This allosteric binding event induces a conformational change in the receptor that is distinct from the conformational state induced by Wnt ligand binding.
Signaling Pathway Inhibition
The conformational change induced by this compound binding to FZD4 prevents the downstream signaling events of the canonical Wnt pathway. This includes the inhibition of the phosphorylation and subsequent nuclear translocation of β-catenin, which in turn reduces the transcription of TCF/LEF-regulated genes.[5]
Agonistic Mechanism of this compound.8
In contrast to this compound, the allosteric agonist this compound.8, upon binding to FZD4, promotes the recruitment of heterotrimeric G proteins. This engagement biases the Wnt signaling towards a non-canonical route involving PI3K, even in the absence of a Wnt ligand.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and its analogs.
Wnt/β-Catenin Reporter Assay (Luciferase-Based)
This assay is fundamental for quantifying the activity of this compound and its analogs on the canonical Wnt signaling pathway.
Objective: To measure the inhibition or activation of TCF/LEF-mediated transcription in response to FZD4 modulation.
Cell Line: HEK293 cells stably or transiently co-transfected with a FZD4 expression vector and a Wnt-responsive reporter construct (e.g., TOPFlash, which contains TCF/LEF binding sites upstream of a luciferase gene) are commonly used.[5]
Materials:
-
HEK293 cells
-
FZD4 expression plasmid
-
TOPFlash (or similar WRE-luciferase) reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% FBS
-
Wnt3a conditioned media or purified Wnt3a protein
-
This compound, this compound.8, or other test compounds
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FZD4 expression plasmid, TOPFlash reporter plasmid, and Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: 24 hours post-transfection, replace the media with fresh media containing the test compounds (this compound, this compound.8, etc.) at various concentrations.
-
Wnt Stimulation: For assessing inhibitory activity (in the case of this compound), stimulate the cells with a sub-maximal concentration of Wnt3a. For assessing agonistic activity (in the case of this compound.8), no Wnt stimulation is needed.
-
Incubation: Incubate the cells for 16-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to determine pIC50 or pEC50 values.
FZD4 Binding Assay (Bioluminescence Resonance Energy Transfer - BRET)
Direct binding assays for FZD4 are challenging. BRET-based assays can be employed to study ligand-induced conformational changes or protein-protein interactions as a proxy for binding.
Objective: To assess the interaction of this compound or its analogs with FZD4 by measuring changes in BRET signal.
Principle: A NanoLuc (Nluc) luciferase is fused to FZD4 (FZD4-Nluc) and a fluorescent acceptor (e.g., a fluorescently labeled ligand or an interacting protein tagged with a fluorescent protein) is used. Binding of the ligand or interaction with the partner protein brings the donor and acceptor into close proximity, resulting in an increase in BRET signal.
Materials:
-
HEK293 cells
-
FZD4-Nluc expression plasmid
-
Plasmid for fluorescently tagged interacting protein (e.g., DVL2-Venus) or a fluorescently labeled this compound analog
-
Transfection reagent
-
Opti-MEM or other serum-free medium
-
Nluc substrate (e.g., furimazine)
-
BRET-compatible plate reader
Procedure:
-
Transfection: Co-transfect HEK293 cells with the FZD4-Nluc plasmid and the plasmid for the fluorescently tagged interacting protein.
-
Cell Seeding: 24 hours post-transfection, seed the cells into a white, clear-bottom 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period.
-
BRET Measurement: Add the Nluc substrate to the wells and immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of this compound inhibition of the canonical Wnt pathway.
Caption: Agonistic mechanism of this compound.8 via a non-canonical pathway.
Caption: Workflow for Wnt/β-catenin reporter assay.
Conclusion
This compound represents a valuable pharmacological tool for dissecting the complexities of Wnt signaling. Its characterization as a negative allosteric modulator of FZD4, and the remarkable transformation into an allosteric agonist, this compound.8, with a minor structural alteration, provides a compelling case study in allosteric drug design. The detailed structure-activity relationship and mechanistic understanding outlined in this guide, coupled with the provided experimental protocols, offer a solid foundation for researchers aiming to further explore the therapeutic potential of targeting the Frizzled family of receptors. Future work in this area will likely focus on expanding the library of this compound analogs to refine the SAR and develop more potent and selective modulators of FZD4 and other Frizzled receptors.
References
- 1. SAG1.3-derived Frizzled-targeting small-molecule compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simulated Microgravity Alters P-Glycoprotein Efflux Function and Expression via the Wnt/β-Catenin Signaling Pathway in Rat Intestine and Brain [mdpi.com]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
FzM1: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FzM1 is a cell-permeable, biarylurea derivative that functions as a negative allosteric modulator (NAM) of the Frizzled receptor 4 (FZD4).[1][2] By binding to an allosteric site located in the intracellular loop 3 (ICL3) of FZD4, this compound induces a conformational change in the receptor.[1][2] This alteration ultimately inhibits the canonical Wnt/β-catenin signaling pathway.[1][2] These characteristics make this compound a valuable tool for investigating the role of FZD4-mediated Wnt signaling in various biological processes and a potential starting point for the development of therapeutics targeting Wnt pathway dysregulation.
Mechanism of Action
This compound exerts its inhibitory effect on the Wnt/β-catenin pathway not by competing with Wnt ligands for the orthosteric binding site, but by modulating the receptor's ability to transduce the signal downstream. Upon binding to ICL3 of FZD4, this compound disrupts the downstream signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. Consequently, the transcription of TCF/LEF (T-cell factor/lymphoid enhancer factor) regulated genes is suppressed.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in various in vitro assays.
| Parameter | Value | Cell Line | Assay Type | Reference |
| logEC50inh | -6.2 | HEK293 | WNT5A-dependent WNT responsive element (WRE) activity | [1][2] |
| EC50 | 5.74 µM | - | Wnt/β-catenin signaling inhibition | |
| Concentration for Cell Viability Decrease | 15 µM | CaCo-2 | Cell Viability Assay | [1] |
| Incubation Time for Viability Decrease | 24 h, 48 h | CaCo-2 | Cell Viability Assay | [1] |
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound in the context of the Wnt/β-catenin signaling pathway.
Caption: this compound inhibits the Wnt/β-catenin pathway via allosteric modulation of FZD4.
Experimental Workflow Diagram
The following diagram outlines a general workflow for in vitro studies using this compound.
Caption: General workflow for in vitro experiments involving this compound.
Detailed Experimental Protocols
Wnt/β-catenin Reporter Assay in HEK293T Cells
This protocol is designed to quantify the inhibitory effect of this compound on Wnt/β-catenin signaling.
Materials:
-
HEK293T cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
FZD4 expression vector
-
TCF/LEF luciferase reporter vector (e.g., TOPFlash)
-
Renilla luciferase control vector (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Prepare a DNA mixture containing the FZD4 expression vector, TCF/LEF luciferase reporter vector, and Renilla luciferase control vector.
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM. The final concentrations should typically range from 1 nM to 100 µM. Include a DMSO vehicle control.
-
Remove the transfection medium and add 50 µL of the this compound dilutions to the respective wells.
-
Pre-incubate for 1 hour at 37°C.
-
-
Wnt Stimulation:
-
Add 50 µL of Wnt3a conditioned medium or recombinant Wnt3a (e.g., 100 ng/mL final concentration) to each well, except for the unstimulated control wells.
-
Incubate for an additional 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of Wnt signaling for each this compound concentration relative to the Wnt3a-stimulated control.
-
Plot the data and determine the IC50 value.
-
Cell Viability (MTT) Assay in CaCo-2 Cells
This protocol assesses the effect of this compound on the viability of CaCo-2 cells.
Materials:
-
CaCo-2 cells
-
EMEM (Eagle's Minimum Essential Medium) supplemented with 20% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CaCo-2 cells in a 96-well plate at a density of 5 x 103 cells per well in 100 µL of complete EMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment:
-
Prepare dilutions of this compound in complete EMEM. A concentration of 15 µM has been reported to decrease cell viability.[1] It is recommended to test a range of concentrations (e.g., 1 µM to 50 µM). Include a DMSO vehicle control.
-
Replace the medium with 100 µL of the this compound dilutions.
-
Incubate for 24 and 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the cell viability against the this compound concentration.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always follow good laboratory practices and adhere to all safety guidelines.
References
Application Notes and Protocols for FzM1 in HEK293T Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FzM1 is a cell-permeable, small molecule that functions as a negative allosteric modulator (NAM) of the Frizzled-4 (FZD4) receptor.[1][2] As a component of the Wnt signaling pathway, FZD4 is involved in a multitude of cellular processes, including development and disease. This compound offers a valuable tool for investigating the intricacies of Wnt/β-catenin signaling by specifically targeting FZD4. It binds to an allosteric site within the third intracellular loop of FZD4, inducing a conformational change that inhibits the downstream signaling cascade.[1][2] This inhibition prevents the nuclear translocation of β-catenin and subsequently reduces the transcription of TCF/LEF (T-cell factor/lymphoid enhancer-binding factor) regulated genes.
These application notes provide detailed protocols for utilizing this compound in HEK293T cell culture, a common and robust cell line for studying signal transduction pathways. The following sections will cover cell culture and transfection, as well as specific assays to quantify the inhibitory effects of this compound on the Wnt/β-catenin pathway.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line | Notes |
| EC50 | 5.74 µM | HEK293 | Half-maximal effective concentration for inhibition of Wnt/β-catenin signaling. |
| logEC50inh | -6.2 | HEK293 | Logarithmic representation of the half-maximal inhibitory concentration for WNT5A-dependent Wnt responsive element (WRE) activity.[1][2] |
| Target | Frizzled-4 (FZD4) Receptor | - | Acts as a negative allosteric modulator.[1][2] |
| Binding Site | Intracellular Loop 3 (ICL3) | - | Allosteric binding site on FZD4.[1][2] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in the Wnt/β-catenin Pathway
Caption: this compound allosterically inhibits FZD4, blocking Wnt/β-catenin signaling.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for measuring this compound's effect on Wnt signaling in HEK293T cells.
Experimental Protocols
HEK293T Cell Culture
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
To passage, aspirate the culture medium and wash the cells once with sterile PBS.
-
Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 2-3 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding complete culture medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Seed the cells into new culture vessels at the desired density.
Transfection of HEK293T Cells for this compound Studies
Materials:
-
HEK293T cells seeded in appropriate culture plates (e.g., 24-well or 96-well)
-
Expression plasmid for human FZD4
-
TOPFlash luciferase reporter plasmid (contains TCF/LEF binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Opti-MEM or other serum-free medium
Protocol:
-
One day prior to transfection, seed HEK293T cells in the desired culture plate format to achieve 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. For a single well of a 24-well plate, a typical mixture might include:
-
FZD4 expression plasmid (e.g., 200 ng)
-
TOPFlash reporter plasmid (e.g., 200 ng)
-
Renilla luciferase plasmid (e.g., 20 ng)
-
-
Dilute the plasmids in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for the time recommended by the manufacturer to allow complex formation.
-
Add the DNA-transfection reagent complexes to the cells in each well.
-
Incubate the cells for 24-48 hours before proceeding with this compound treatment.
This compound Treatment and Wnt Pathway Activation
Materials:
-
Transfected HEK293T cells
-
This compound stock solution (dissolved in DMSO)
-
Recombinant Wnt3a or other Wnt ligand
-
Serum-free DMEM or Opti-MEM
Protocol:
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for your experiments.
-
Prepare a solution of the Wnt ligand (e.g., Wnt3a) in serum-free medium at a concentration known to induce a robust response in your assay system.
-
Aspirate the culture medium from the transfected cells.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) for comparison.
-
Incubate the cells with this compound for a predetermined time (e.g., 1-2 hours) before adding the Wnt ligand.
-
Add the Wnt ligand to the wells (except for the unstimulated control wells).
-
Incubate the cells for an additional period (e.g., 6-24 hours) to allow for reporter gene expression.
Dual-Luciferase Reporter Assay
Materials:
-
Treated HEK293T cells
-
Dual-Luciferase Reporter Assay System (e.g., from Promega)
-
Luminometer
Protocol:
-
After the incubation period, aspirate the culture medium.
-
Wash the cells once with PBS.
-
Lyse the cells by adding the passive lysis buffer provided with the luciferase assay kit.
-
Incubate at room temperature with gentle rocking for 15 minutes.
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the luciferase assay substrate (for firefly luciferase) and measure the luminescence.
-
Add the Stop & Glo reagent (for Renilla luciferase) and measure the luminescence again.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Analyze the data to determine the effect of this compound on Wnt-induced TOPFlash activity.
Conclusion
This compound is a potent and specific tool for the investigation of FZD4-mediated Wnt/β-catenin signaling. The protocols outlined in these application notes provide a framework for utilizing this compound in HEK293T cell culture to dissect the role of FZD4 in various biological processes. By employing these methods, researchers can gain valuable insights into the therapeutic potential of modulating the Wnt pathway.
References
Application Notes and Protocols: FzM1 in Caco-2 Colorectal Adenocarcinoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FzM1 is a small molecule that functions as a negative allosteric modulator of the Frizzled receptor FZD4, a key component of the Wnt signaling pathway.[1][2][3] By binding to an allosteric site on the intracellular loop 3 (ICL3) of FZD4, this compound alters the receptor's conformation, leading to the inhibition of the WNT/β-catenin signaling cascade.[1][2][3] The Wnt pathway is frequently dysregulated in various cancers, including colorectal cancer, making it a prime target for therapeutic intervention. The Caco-2 cell line, derived from a human colorectal adenocarcinoma, serves as a widely used in vitro model for studying intestinal epithelial cell function and drug screening. Notably, this compound has been observed to decrease cell viability and stimulate differentiation in Caco-2 cells.[1][4]
These application notes provide a comprehensive guide for utilizing this compound in Caco-2 cells, including its mechanism of action, protocols for key experiments, and expected outcomes.
Data Presentation
The following tables summarize quantitative data regarding the effects of this compound on Caco-2 cells.
Table 1: Effect of this compound on Caco-2 Cell Viability
| Concentration (µM) | Treatment Duration (hours) | Effect on Cell Viability |
| 15 | 24 | Decreased |
| 15 | 48 | Decreased |
Source: MedchemExpress.com.[1]
Table 2: Qualitative Effects of this compound on Caco-2 Cells
| Effect | Observation |
| Differentiation | Stimulated |
Source: Cayman Chemical.[4]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of this compound and a general experimental workflow for its application in Caco-2 cells.
References
Application Notes and Protocols for FzM1 Treatment in U87MG Glioblastoma Cells
For Research Use Only
Introduction
Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation and invasion. The Wnt/β-catenin signaling pathway is frequently dysregulated in GBM and plays a crucial role in tumor progression, making it an attractive target for therapeutic intervention. The Frizzled (Fzd) family of receptors are key mediators of Wnt signaling. This document provides a detailed protocol for the use of FzM1, a hypothetical small molecule modulator of Frizzled receptors, in the U87MG human glioblastoma cell line.
Disclaimer: this compound is considered a hypothetical compound for the purposes of this protocol. The experimental data presented are illustrative and based on typical results observed with known inhibitors of the Wnt/Frizzled pathway in glioblastoma cells. Researchers should establish optimal conditions for their specific Frizzled modulator.
Principle of Action
This compound is presumed to be a small molecule inhibitor that targets one or more Frizzled receptors, thereby disrupting the Wnt/β-catenin signaling cascade. In the canonical Wnt pathway, the binding of Wnt ligands to Fzd receptors and their co-receptors, LRP5/6, leads to the stabilization and nuclear translocation of β-catenin. Nuclear β-catenin then acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation, survival, and invasion. By inhibiting Frizzled, this compound is expected to decrease the levels of nuclear β-catenin and downregulate its target genes, leading to reduced viability and induction of apoptosis in U87MG glioblastoma cells.
Materials and Reagents
-
U87MG cells (ATCC HTB-14)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (hypothetical compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary antibodies: anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL Western Blotting Substrate
Experimental Protocols
U87MG Cell Culture
-
Culture U87MG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
Aspirate the culture medium.
-
Wash the cell monolayer with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 4-5 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:4 to 1:6.
-
This compound Stock Solution Preparation
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For experiments, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) in the culture medium, as higher concentrations can be toxic to cells. A vehicle control (0.1% DMSO in medium) should be included in all experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed U87MG cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.
-
Allow the cells to attach overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO).
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed U87MG cells in a 6-well plate at a density of 2 x 10⁵ cells per well.
-
After overnight attachment, treat the cells with this compound at the determined IC50 concentration for 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture medium to include any floating cells.
-
Centrifuge the cells at 300 x g for 5 minutes and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in the Wnt/β-catenin pathway.
-
Seed U87MG cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at the IC50 concentration for 24 hours.
-
Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Data Presentation
Table 1: Effect of this compound on U87MG Cell Viability (Illustrative Data)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 82.1 ± 6.1 |
| 10 | 65.7 ± 5.5 |
| 25 (IC50) | 50.2 ± 4.9 |
| 50 | 35.8 ± 3.7 |
| 100 | 21.4 ± 3.1 |
Table 2: Effect of this compound on Apoptosis in U87MG Cells (Illustrative Data)
| Treatment (48h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 94.2 ± 2.1 | 3.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (25 µM) | 55.8 ± 3.5 | 28.9 ± 2.9 | 15.3 ± 1.8 |
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the effects of this compound on U87MG cells.
Application Notes and Protocols for Frizzled Receptor Antagonism in Animal Models of Disease
A Note on FzM1: As of November 2025, there is a notable absence of published literature detailing the administration of this compound, a negative allosteric modulator of the Frizzled-4 (FZD4) receptor, in animal models of disease. While in vitro studies have characterized its activity, in vivo data regarding its efficacy, dosage, and administration protocols are not currently available.
Therefore, this document provides detailed application notes and protocols for targeting the closely related Frizzled-7 (FZD7) receptor in vivo. FZD7 is a well-documented therapeutic target in various cancers, and the methodologies presented here for FZD7 inhibitors, such as monoclonal antibodies, serve as a relevant and practical guide for researchers interested in the broader field of in vivo Frizzled receptor antagonism.
Introduction to Frizzled-7 (FZD7) as a Therapeutic Target
Frizzled-7 (FZD7), a member of the Frizzled family of seven-transmembrane receptors, is a critical component of the Wnt signaling pathway.[1] Aberrant activation of the Wnt/β-catenin signaling cascade is a hallmark of numerous cancers, including colorectal, breast, and liver cancers.[1] FZD7 is frequently overexpressed in these malignancies and is associated with tumor progression, metastasis, and the maintenance of cancer stem cells.[1][2] Consequently, FZD7 has emerged as a promising therapeutic target for cancer therapy.[1][3] Various strategies, including the use of monoclonal antibodies and small molecule inhibitors, have been developed to antagonize FZD7 function and have shown anti-tumor activity in preclinical animal models.[1][2][3]
FZD7 Signaling Pathway
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This interaction leads to the recruitment of the Dishevelled (Dvl) protein to the plasma membrane, which in turn inhibits the "destruction complex" (comprising Axin, APC, GSK3β, and CK1α). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon pathway activation, β-catenin is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation, survival, and differentiation. FZD7 antagonists, such as specific monoclonal antibodies, block the initial step of this cascade by preventing Wnt ligand binding to the FZD7 receptor.
Caption: Canonical Wnt/β-catenin signaling pathway and the point of inhibition by a FZD7 antagonist.
Quantitative Data from In Vivo Studies of FZD7 Inhibitors
The following table summarizes quantitative data from preclinical studies of various anti-FZD7 antibodies in mouse xenograft models of cancer.
| FZD7 Inhibitor | Cancer Type | Animal Model | Tumor Cell Line | Dosage and Route of Administration | Key Quantitative Outcomes |
| αFZD7-288.1 | Wilms Tumor | NOD/SCID Mice | Primary WT cells | 10 mg/kg, intravenous | Significant inhibition of WT xenograft growth, resulting in reduced tumor volume.[2][4][5] |
| SHH002-hu1 | Non-Small-Cell Lung Cancer | BALB/c-nude mice | A549, H1975 | 5 mg/kg | Inhibition of NSCLC xenograft growth and suppression of lymph node metastasis.[6] |
| Septuximab vedotin (F7-ADC) | Ovarian Cancer | Murine models | MA-148, PA-1 | 3 mg/kg | Induced regression of ovarian tumor xenografts.[7][8] |
| Vantictumab (OMP-18R5) | Breast, Pancreatic, Colon, Lung Cancer | Xenograft models | Patient-derived | Not specified in abstracts | Inhibition of tumor growth and reduction in tumor-initiating cell frequency.[9] Synergistic activity with chemotherapy.[9] |
Experimental Protocols
General Considerations for In Vivo Studies
-
Animal Models: Immunocompromised mouse strains such as NOD/SCID or BALB/c-nude mice are commonly used for establishing tumor xenografts from human cancer cell lines or patient-derived tissues.
-
Cell Culture and Tumor Implantation: Cancer cell lines should be cultured under sterile conditions. For subcutaneous xenografts, cells are typically harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel) before subcutaneous injection into the flank of the mice.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Protocol for Anti-FZD7 Antibody Administration in a Wilms Tumor Xenograft Model
This protocol is a representative example based on the study of the anti-FZD7 antibody, αFZD7-288.1, in a Wilms tumor xenograft model.[2][4][5]
Materials:
-
NOD/SCID mice (female, 6-8 weeks old)
-
Primary Wilms tumor (WT) cells
-
Matrigel
-
Anti-FZD7 antibody (e.g., αFZD7-288.1)
-
Vehicle control (e.g., sterile saline or PBS)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Cell Preparation and Implantation:
-
Culture primary WT cells to the desired confluence.
-
Harvest the cells and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^6 cells per 100 µL.
-
Anesthetize the NOD/SCID mice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., ~100 mm³), measure the tumor volume using calipers (Volume = 0.5 x length x width²).
-
Randomize the mice into treatment and control groups (n=5-10 mice per group) with comparable average tumor volumes.
-
-
Antibody Administration:
-
Prepare the anti-FZD7 antibody solution at the desired concentration (e.g., 10 mg/kg in sterile saline).
-
Prepare the vehicle control (sterile saline).
-
Administer the antibody or vehicle control to the respective groups via intravenous (tail vein) injection.
-
The frequency of administration will depend on the antibody's half-life and the study design (e.g., twice weekly).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
Observe the mice for any adverse reactions to the treatment.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice according to approved protocols.
-
Excise the tumors and measure their final weight and volume.
-
Tissues can be fixed in formalin for histological analysis or snap-frozen for molecular studies (e.g., Western blot, qRT-PCR) to assess the downstream effects on the Wnt/β-catenin signaling pathway.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vivo study of an FZD7 inhibitor in a cancer xenograft model.
Caption: General experimental workflow for in vivo evaluation of an FZD7 inhibitor.
References
- 1. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth [frontiersin.org]
- 3. Frizzled7 as an emerging target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frizzled-7-targeting antibody (SHH002-hu1) potently suppresses non-small-cell lung cancer via Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A FZD7-specific Antibody–Drug Conjugate Induces Ovarian Tumor Regression in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
Western blot protocol for β-catenin levels after FzM1 treatment
Monitoring β-catenin Downregulation Upon FzM1 Treatment Using Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wnt/β-catenin signaling pathway is crucial in embryonic development and adult tissue maintenance.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer.[3] A key event in the canonical Wnt pathway is the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator.[4][5] The Frizzled (FZD) family of receptors are the primary receptors for Wnt ligands, initiating the signaling cascade.[6] this compound is a negative allosteric modulator of the Frizzled receptor FZD4.[7][8] It binds to an allosteric site on the intracellular loop of FZD4, altering the receptor's conformation and thereby inhibiting the Wnt/β-catenin cascade.[7][8] This inhibition is expected to lead to the degradation of β-catenin. This application note provides a detailed protocol for utilizing Western blot analysis to quantify the levels of β-catenin in cell lysates following treatment with this compound, offering a robust method to assess the compound's efficacy.
Wnt/β-catenin Signaling Pathway and this compound Inhibition
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6.[6][9] This interaction leads to the recruitment of the Dishevelled (Dvl) protein and the disassembly of the "destruction complex," which consists of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[4] In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2][5] Wnt-induced inhibition of the destruction complex leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target gene expression.[4][10]
This compound acts as an inhibitor of this pathway by modulating the FZD4 receptor.[7][8] By binding to FZD4, this compound prevents the conformational changes required for signal transduction upon Wnt binding, effectively keeping the destruction complex active and promoting the degradation of β-catenin.
Caption: Wnt/β-catenin signaling pathway with this compound inhibition.
Experimental Protocol: Western Blot for β-catenin
This protocol outlines the steps to measure β-catenin protein levels in cells treated with this compound.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HEK293, Caco-2)[8] and culture medium.
-
This compound Compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Lysis Buffer: RIPA buffer is recommended for solubilizing cellular proteins, including those in the nucleus.[11] (Composition: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS).
-
Protease and Phosphatase Inhibitor Cocktails.
-
Protein Quantification Assay: BCA or Bradford assay kit.[12]
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Transfer Buffer: (25 mM Tris, 190 mM glycine, 20% methanol).[13] For larger proteins like β-catenin (~92 kDa), 0.1% SDS can be added to the transfer buffer to improve transfer efficiency.[13]
-
Membranes: PVDF or nitrocellulose membranes.[14]
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[15][16]
-
Primary Antibody: Rabbit anti-β-catenin antibody (e.g., 1:1000 dilution).[15][17]
-
Loading Control Antibody: Mouse or rabbit anti-GAPDH or anti-β-actin antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (e.g., 1:3000-1:5000 dilution).[15][17]
-
Chemiluminescent Substrate (ECL).
-
Imaging System: Chemiluminescence detector.
Experimental Workflow
References
- 1. beta-Catenin Antibody | Cell Signaling Technology [cellsignal.com]
- 2. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Fas-associated factor 1 antagonizes Wnt signaling by promoting β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frizzled receptors (FZD) play multiple cellular roles in development, in diseases, and as potential therapeutic targets - Journal of King Saud University - Science [jksus.org]
- 7. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. embopress.org [embopress.org]
- 11. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 12. licorbio.com [licorbio.com]
- 13. bio-rad.com [bio-rad.com]
- 14. bostonbioproducts.com [bostonbioproducts.com]
- 15. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Luciferase Reporter Assay in FzM1/FZD1 Wnt Inhibition Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway plays a critical role in embryonic development, tissue homeostasis, and disease pathogenesis, including cancer. The Frizzled (FZD) family of receptors, comprising ten members in humans, are key mediators of Wnt signaling. Frizzled-1 (FZD1), the human homolog of murine Frizzled-M1 (FzM1), is a seven-transmembrane receptor that, upon binding to Wnt ligands, can activate the canonical Wnt/β-catenin signaling pathway.[1][2][3] This activation leads to the stabilization and nuclear translocation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of target genes involved in cell proliferation and survival.[2][4][5]
Dysregulation of the Wnt/FZD1 pathway has been implicated in various cancers, making FZD1 an attractive therapeutic target.[6] The luciferase reporter assay is a robust and widely used method for high-throughput screening (HTS) of compounds that can modulate Wnt/β-catenin signaling.[7] This application note provides a detailed protocol for a TCF/LEF luciferase reporter assay specifically designed to identify and characterize inhibitors of FZD1-mediated Wnt signaling.
The principle of this assay relies on a reporter construct containing multiple TCF/LEF binding sites upstream of a firefly luciferase gene.[5] When the Wnt/β-catenin pathway is activated via FZD1, the β-catenin/TCF/LEF complex binds to these response elements, driving the expression of luciferase. The resulting luminescence is directly proportional to the level of pathway activation and can be quantified to assess the inhibitory potential of test compounds. To ensure specificity for FZD1, this protocol utilizes a HEK293T cell line in which all endogenous FZD receptors have been knocked out (ΔFZD1–10 HEK293T), followed by the specific re-expression of human FZD1.[8]
Signaling Pathway and Experimental Workflow
Wnt/FZD1 Signaling Pathway
Caption: Canonical Wnt/β-catenin signaling pathway initiated by Wnt binding to FZD1.
Experimental Workflow for FZD1 Inhibition Assay
Caption: Workflow for the FZD1 luciferase reporter assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: ΔFZD1–10 HEK293T cells (a cell line with all 10 FZD genes knocked out).
-
Plasmids:
-
Human FZD1 expression vector (e.g., pcDNA3.1-FZD1)
-
TCF/LEF Firefly Luciferase reporter vector (e.g., TOPFlash)
-
Renilla Luciferase control vector (e.g., pRL-TK) for normalization
-
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Wnt Ligand: Recombinant Mouse Wnt3a.
-
Test Compounds: Potential FZD1 inhibitors dissolved in DMSO.
-
Luciferase Assay System: Dual-Glo® Luciferase Assay System (Promega) or equivalent.
-
Plates: White, flat-bottom 96-well or 384-well plates suitable for luminescence readings.
-
Luminometer: Plate reader capable of measuring luminescence.
Protocol 1: Cell Seeding and Transfection
-
Cell Seeding:
-
Culture ΔFZD1–10 HEK293T cells in standard culture medium.
-
Trypsinize and resuspend cells to an appropriate density.
-
Seed 10,000 cells per well in a 384-well white plate in 20 µL of culture medium.[8]
-
Incubate overnight at 37°C in 5% CO₂.
-
-
Transfection:
-
Prepare a DNA master mix for transfection. For each well, combine:
-
Dilute the DNA master mix and the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Add the transfection complex to each well.
-
Incubate for 24-48 hours at 37°C in 5% CO₂.
-
Protocol 2: Compound Treatment and Pathway Stimulation
-
Compound Addition:
-
Prepare serial dilutions of test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add the diluted compounds to the transfected cells.
-
-
Wnt Pathway Stimulation:
-
Immediately after compound addition, add recombinant Wnt3a to each well to a final concentration of 100 ng/mL to induce FZD1-mediated signaling.[9]
-
Include appropriate controls:
-
Negative Control (Unstimulated): Cells with FZD1, reporters, and vehicle (DMSO), but no Wnt3a.
-
Positive Control (Stimulated): Cells with FZD1, reporters, vehicle (DMSO), and Wnt3a.
-
Downstream Activation Control: To confirm that inhibition is at the receptor level, a separate set of wells can be treated with a GSK3β inhibitor (e.g., CHIR99021) which activates the pathway downstream of FZD1.[8]
-
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in 5% CO₂.
-
Protocol 3: Luciferase Assay and Data Analysis
-
Cell Lysis and Substrate Addition:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Add the Dual-Glo® Luciferase Reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and contains the substrate for Firefly luciferase.
-
Incubate for 10-15 minutes at room temperature to allow for signal stabilization.
-
-
Luminescence Reading:
-
Measure the Firefly luminescence using a plate luminometer.
-
Add the Dual-Glo® Stop & Glo® Reagent to quench the Firefly reaction and provide the substrate for Renilla luciferase.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalization: For each well, normalize the Firefly luciferase signal by dividing it by the Renilla luciferase signal.
-
Normalized Luminescence = (Firefly Reading) / (Renilla Reading)
-
-
Calculation of Percent Inhibition:
-
Determine the average normalized luminescence for the positive (stimulated) and negative (unstimulated) controls.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * [1 - (Normalized Luminescence_Compound - Average Normalized Luminescence_Negative) / (Average Normalized Luminescence_Positive - Average Normalized Luminescence_Negative)]
-
-
IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration at which 50% of the Wnt/FZD1 signaling is inhibited).
-
-
Data Presentation
The following tables present illustrative quantitative data for hypothetical FZD1 inhibitors, "Compound A" and "Compound B," as well as a known non-specific Wnt pathway inhibitor, "Niclosamide," and an inactive compound, "this compound." This data is intended to demonstrate how results from this assay can be structured and interpreted. A recent study has shown this compound to be inactive in a selective FZD functional assay.[8][10][11]
Table 1: Normalized Luciferase Activity and Percent Inhibition
| Compound | Concentration (µM) | Normalized Luciferase (RLU) | % Inhibition |
| Vehicle (DMSO) | - | 500,000 | 0% |
| Compound A | 0.1 | 400,000 | 20% |
| 1 | 250,000 | 50% | |
| 10 | 50,000 | 90% | |
| Compound B | 0.1 | 480,000 | 4% |
| 1 | 425,000 | 15% | |
| 10 | 300,000 | 40% | |
| Niclosamide | 1 | 200,000 | 60% |
| This compound | 10 | 495,000 | 1% |
| Unstimulated | - | 5,000 | 100% |
Table 2: Summary of Inhibitor Potency (IC₅₀ Values)
| Compound | Target | Assay Type | IC₅₀ (µM) | Notes |
| Compound A | FZD1 | TCF/LEF Reporter | 1.0 | Potent and specific FZD1 inhibitor. |
| Compound B | FZD1 | TCF/LEF Reporter | >10 | Weak FZD1 inhibitor. |
| Niclosamide | Wnt Pathway | TCF/LEF Reporter | ~0.7 | Known Wnt pathway inhibitor, acts downstream of FZD1.[8] |
| This compound | FZD4 (intended) | TCF/LEF Reporter | >50 | Reported to be inactive against Wnt signaling.[8][10][11] |
Note: The data presented in these tables is for illustrative purposes only and does not represent actual experimental results for validated FZD1-specific inhibitors.
Conclusion
This application note provides a comprehensive framework for utilizing a luciferase reporter assay to screen for and characterize inhibitors of FZD1-mediated Wnt signaling. By employing a FZD-knockout cell line with specific re-expression of FZD1, this protocol ensures high specificity for the target receptor. The detailed methodologies and data presentation guidelines are designed to assist researchers in the pharmaceutical and academic sectors in their efforts to discover novel therapeutics targeting the Wnt pathway. It is crucial to perform counter-screens, such as testing against downstream activators or using alternative reporter systems (e.g., NanoLuc), to rule out off-target effects like direct luciferase enzyme inhibition.[8][11]
References
- 1. Frontiers | Frizzled receptors: gatekeepers of Wnt signaling in development and disease [frontiersin.org]
- 2. A Wnt1 regulated Frizzled-1/β-Catenin signaling pathway as a candidate regulatory circuit controlling mesencephalic dopaminergic neuron-astrocyte crosstalk: Therapeutical relevance for neuron survival and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Wnt receptor Frizzled-1 in presynaptic differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frizzled receptors (FZD) play multiple cellular roles in development, in diseases, and as potential therapeutic targets - Journal of King Saud University - Science [jksus.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Overexpression of FZD1 is Associated with a Good Prognosis and Resistance of Sunitinib in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secreted Frizzled-related protein potentiation versus inhibition of Wnt3a/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mapping of Wnt-Frizzled interactions by multiplex CRISPR targeting of receptor gene families - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenging Reported Frizzled-Targeting Compounds in Selective Assays Reveals Lack of Functional Inhibition and Claimed Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Immunohistochemical Localization of Frizzled-4 (FZD4)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Frizzled-4 (FZD4) is a seven-transmembrane domain receptor that plays a crucial role in the Wnt signaling pathway.[1] The Wnt/FZD4 signaling cascade is integral to a variety of biological processes, including embryonic development, cell proliferation, and tissue homeostasis. Dysregulation of FZD4 expression and activity has been implicated in several pathologies, including various forms of cancer and familial exudative vitreoretinopathy.[1] These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of FZD4 in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a validated polyclonal anti-FZD4 antibody.
Note on FzM1: Initial inquiries regarding "this compound" for immunohistochemistry should be clarified. This compound is a small molecule, a negative allosteric modulator of the FZD4 receptor, and is not an antibody suitable for IHC applications. This protocol specifies the use of a validated anti-FZD4 antibody.
Product Information
-
Antibody: Rabbit Polyclonal anti-FZD4 Antibody (e.g., CUSABIO, Cat. No. CSB-PA890755LA01HU)
-
Specificity: Human, Mouse
-
Applications: Immunohistochemistry (Paraffin-embedded), Western Blot, ELISA, Immunofluorescence
Data Presentation
FZD4 Expression in Normal and Cancer Tissues by IHC
The following table summarizes the typical expression patterns of FZD4 observed in various human tissues using immunohistochemistry. Scoring is based on a semi-quantitative assessment of staining intensity and the percentage of positive cells.
| Tissue Type | Condition | FZD4 Expression Level | Cellular Localization | Reference |
| Prostate | Normal | Low to Moderate | Membranous | [2] |
| ERG-positive Cancer | High | Intense Membranous | [2][3] | |
| ERG-negative Cancer | Low / Weak | Membranous | [2][3] | |
| Breast | Normal | Low | Cytoplasmic, Membranous | [4] |
| Ductal Carcinoma | Moderate to High | Cytoplasmic, Membranous | [4] | |
| Colon | Normal | Low to Moderate | Epithelial Cells | [5] |
| Colorectal Carcinoma | High | Cytoplasmic, Membranous | [5][6] | |
| Lung | Normal | Low | Alveolar Epithelium | [7] |
| Non-Small Cell Carcinoma | Moderate to High | Cytoplasmic, Membranous | [7][8] | |
| Pancreas | Normal | Low | Acinar and Islet Cells | [9] |
| Pancreatic Adenocarcinoma | Moderate to High | Cytoplasmic, Membranous | [9] | |
| Human Enteric Nervous System | Normal (Infant) | Moderate | Neural Cells (Neurons and Glia) | [10] |
Scoring criteria are based on a composite score of staining intensity (0 = negative, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positively stained cells (<5% = 0, 5-25% = 1, 26-50% = 2, 51-75% = 3, >75% = 4). Expression Level is a summary of these scores.
Experimental Protocols
Immunohistochemical Staining of FZD4 in Paraffin-Embedded Tissues
This protocol is optimized for the detection of human FZD4 in FFPE tissue sections using the recommended rabbit polyclonal anti-FZD4 antibody.
Materials Required:
-
Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Endogenous Peroxidase Block: 3% Hydrogen Peroxide in methanol
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibody: Rabbit polyclonal anti-FZD4 antibody (e.g., CUSABIO, CSB-PA890755LA01HU), diluted 1:100 in blocking buffer.[9]
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 80% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat the Antigen Retrieval Solution to 95-100°C.
-
Immerse the slides in the preheated solution and incubate for 20 minutes.
-
Allow the slides to cool in the solution for 20 minutes at room temperature.
-
Rinse the slides with deionized water and then with PBST.
-
-
Peroxidase Blocking:
-
Immerse the slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse the slides three times with PBST for 5 minutes each.
-
-
Blocking:
-
Incubate the slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer from the slides (do not rinse).
-
Incubate the slides with the diluted primary anti-FZD4 antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the slides three times with PBST for 5 minutes each.
-
Incubate the slides with the HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse the slides three times with PBST for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Rinse the slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain the slides with hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 80%, 95%, 100%) for 3 minutes each.
-
Clear the slides in xylene twice for 5 minutes each.
-
Mount the coverslips using a permanent mounting medium.
-
Expected Results:
Positive staining for FZD4 will appear as a brown precipitate, primarily localized to the cell membrane and cytoplasm of target cells. The intensity of the staining will vary depending on the tissue type and disease state.
Visualization of Signaling Pathways and Workflow
FZD4 Signaling Pathways
FZD4 is a receptor for Wnt ligands and is involved in both the canonical (β-catenin dependent) and non-canonical (β-catenin independent) Wnt signaling pathways.
Caption: Canonical Wnt/β-catenin signaling pathway initiated by FZD4.
Caption: Non-canonical Wnt/Ca²⁺ signaling pathway involving FZD4.
Experimental Workflow
Caption: Workflow for FZD4 immunohistochemical staining.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Significance of Frizzled Homolog 3 Protein in Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frizzled-10, up-regulated in primary colorectal cancer, is a positive regulator of the WNT - beta-catenin - TCF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update on Immunohistochemistry for the Diagnosis of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemical typing of non-small cell lung cancer on cryostat sections: correlation with clinical parameters and prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. Expression of the Wnt Receptor Frizzled-4 in the Human Enteric Nervous System of Infants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Screening with FzM1 to Identify Synthetic Lethality
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic lethality arises when the simultaneous loss of function of two genes results in cell death, while the inactivation of either gene alone does not impair viability. This concept presents a promising therapeutic strategy in oncology, where targeting a gene that is synthetic lethal to a cancer-specific mutation can selectively kill tumor cells while sparing normal tissues. The CRISPR-Cas9 system provides a powerful tool for genome-wide screening to identify these synthetic lethal interactions.
FzM1 is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It acts as a negative allosteric modulator of the Frizzled-4 (FZD4) receptor, a key component in the Wnt signaling cascade.[1][2] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, often due to mutations in genes such as APC. By inhibiting this pathway, this compound can potentially induce dependencies on other cellular processes for survival, which can be exploited to discover synthetic lethal partners.
These application notes provide a comprehensive overview and detailed protocols for utilizing a genome-wide CRISPR-Cas9 knockout screen in combination with this compound to identify genes that are synthetically lethal with the inhibition of Wnt/β-catenin signaling.
Signaling Pathway: Wnt/β-catenin
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6 leads to the recruitment of Dishevelled (DVL) and the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate the expression of target genes involved in cell proliferation and survival.[3][4][5][6] this compound inhibits this pathway by binding to the FZD4 receptor.
Concept: Synthetic Lethality
The principle of synthetic lethality is a promising avenue for cancer therapy. In a cancer cell with a specific mutation (Gene A is mutated), the cell becomes reliant on a compensatory pathway involving another gene (Gene B). While the loss of Gene A or Gene B alone is not lethal, the simultaneous loss of both genes leads to cell death. A therapeutic strategy can exploit this by using a drug to inhibit the protein product of Gene B, selectively killing cancer cells with the Gene A mutation.
Experimental Workflow: CRISPR-Cas9 Screening with this compound
The overall workflow for a CRISPR-Cas9 screen to identify synthetic lethal partners of this compound involves several key stages. First, a cancer cell line of interest that is sensitive to Wnt pathway inhibition is chosen and engineered to stably express the Cas9 nuclease. A genome-wide sgRNA library is then introduced into the Cas9-expressing cells via lentiviral transduction. The cell population is subsequently split into two groups: one treated with a vehicle (e.g., DMSO) and the other with a sub-lethal concentration of this compound. Over time, sgRNAs targeting genes essential for survival in the presence of this compound will be depleted from the this compound-treated population. Deep sequencing of the sgRNA cassettes from both populations at the beginning and end of the experiment allows for the identification of these depleted sgRNAs. Computational analysis is then used to identify candidate synthetic lethal genes. These hits are then validated through individual gene knockouts and synergy studies with this compound.[1][3][7]
Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Synthetic Lethal Screen
1.1. Cell Line Preparation and Cas9 Expression:
-
Select a cancer cell line known to have a dysregulated Wnt pathway (e.g., colorectal cancer cell line with an APC mutation).
-
Transduce the cells with a lentiviral vector encoding Cas9 and an antibiotic resistance gene.
-
Select for a stable, polyclonal population of Cas9-expressing cells using the appropriate antibiotic.
-
Verify Cas9 expression and activity using a functional assay (e.g., GFP knockout with a validated sgRNA).
1.2. Lentiviral sgRNA Library Production:
-
Amplify a genome-wide sgRNA library (e.g., GeCKO, Brunello).
-
Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Titer the lentiviral library on the target Cas9-expressing cells.
1.3. CRISPR-Cas9 Screen:
-
Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x representation of the library.
-
Select transduced cells with the appropriate antibiotic.
-
Collect a baseline cell sample (T0).
-
Split the remaining cells into two populations: a control group treated with vehicle (DMSO) and a treatment group treated with a predetermined sub-lethal concentration of this compound (e.g., IC20).
-
Culture the cells for 14-21 days, passaging as needed and maintaining library representation.
-
Harvest cell pellets from both groups at the end of the screen.
1.4. Sample Preparation and Sequencing:
-
Extract genomic DNA from the T0 and final timepoint cell pellets.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform high-throughput sequencing of the PCR amplicons.
1.5. Data Analysis:
-
Use a computational tool such as MAGeCK to analyze the sequencing data.[3][4][8]
-
Compare the sgRNA abundance in the this compound-treated samples to the DMSO-treated samples.
-
Identify genes for which sgRNAs are significantly depleted in the this compound-treated population. These are the candidate synthetic lethal genes.
Protocol 2: Validation of Synthetic Lethal Hits
2.1. Individual Gene Knockout:
-
For each top candidate gene, design 2-3 independent sgRNAs.
-
Individually transduce the Cas9-expressing cancer cell line with lentivirus for each sgRNA.
-
Confirm gene knockout by Western blot or qPCR.
2.2. Cell Viability Assays:
-
Plate the individual knockout cell lines and a control cell line (with a non-targeting sgRNA).
-
Treat the cells with a dose range of this compound.
-
After 72-96 hours, assess cell viability using a reagent such as CellTiter-Glo.
-
A synthetic lethal interaction is confirmed if the knockout of the candidate gene significantly sensitizes the cells to this compound treatment.
2.3. Synergy Analysis:
-
Perform a matrix of dose-response experiments with the candidate gene inhibitor (if available) and this compound.
-
Calculate synergy scores using a model such as the Bliss independence or Loewe additivity model. A synergy score greater than 1 indicates a synergistic interaction.
Data Presentation
Table 1: Hypothetical Results from a Genome-Wide CRISPR-Cas9 Screen with this compound
| Rank | Gene Symbol | Description | MAGeCK Score (this compound vs. DMSO) | False Discovery Rate (FDR) |
| 1 | POLQ | DNA Polymerase Theta | -2.85 | < 0.01 |
| 2 | PARP1 | Poly(ADP-ribose) Polymerase 1 | -2.54 | < 0.01 |
| 3 | FANCM | Fanconi Anemia Complementation Group M | -2.31 | < 0.01 |
| 4 | ATR | Ataxia Telangiectasia and Rad3-Related Protein | -2.18 | < 0.05 |
| 5 | RAD51 | RAD51 Recombinase | -2.05 | < 0.05 |
| ... | ... | ... | ... | ... |
Table 2: Validation of Top Synthetic Lethal Hits
| Gene Knockout | This compound IC50 (µM) in Control Cells | This compound IC50 (µM) in Knockout Cells | Fold Sensitization | p-value |
| Non-targeting | 15.2 | 14.8 | 1.0 | - |
| POLQ | 15.2 | 1.8 | 8.4 | < 0.001 |
| PARP1 | 15.2 | 2.5 | 6.1 | < 0.001 |
| FANCM | 15.2 | 4.1 | 3.7 | < 0.01 |
| ATR | 15.2 | 5.9 | 2.6 | < 0.05 |
Table 3: Synergistic Inhibition with this compound and a PARP1 Inhibitor (Olaparib)
| Drug Combination | Cell Line | This compound IC50 (µM) | Olaparib IC50 (µM) | Combination Index (CI) at 50% Effect |
| This compound + Olaparib | APC-mutant Colorectal Cancer | 1.5 | 0.8 | 0.4 |
| This compound + Olaparib | APC-wildtype Colorectal Cancer | 14.5 | 9.2 | 0.9 |
A Combination Index (CI) < 1 indicates synergy.
Conclusion
The combination of CRISPR-Cas9 screening with targeted inhibitors like this compound is a powerful approach to uncover novel cancer vulnerabilities. The protocols and conceptual frameworks provided here offer a guide for researchers to identify and validate synthetic lethal interactions with the inhibition of Wnt/β-catenin signaling. The identification of such interactions can pave the way for the development of novel combination therapies for cancers with dysregulated Wnt signaling.
References
- 1. Efficient prioritization of CRISPR screen hits by accounting for targeting efficiency of guide RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Integrative analysis of pooled CRISPR genetic screens using MAGeCKFlute - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A CRISPR-drug perturbational map for identifying compounds to combine with commonly used chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
Troubleshooting & Optimization
FzM1 solubility in DMSO and cell culture media
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of FzM1 in DMSO and cell culture media. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO? A1: this compound has a reported solubility of 10 mg/mL in DMSO.[1] Preparing a stock solution at this concentration is a common starting point for most in vitro experiments.
Q2: Can I dissolve this compound directly into cell culture media? A2: It is not recommended to dissolve this compound directly into aqueous solutions like cell culture media. This compound is a lipophilic compound with poor aqueous solubility. Direct dissolution will likely result in very low and inconsistent concentrations. The standard procedure is to first dissolve this compound in an organic solvent like DMSO to create a high-concentration stock solution, which is then serially diluted into the cell culture medium to the final desired concentration.
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments? A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, generally below 0.5%.[2] For sensitive cell lines or long-term experiments, a final DMSO concentration of 0.1% or lower is preferable.[2][3] It is critical to include a vehicle control (media containing the same final concentration of DMSO without this compound) in all experiments to account for any effects of the solvent.[2]
Q4: How should I prepare a working solution of this compound in cell culture media from a DMSO stock? A4: To minimize precipitation, the DMSO stock solution should be added to the cell culture medium in a stepwise manner. For example, add the stock solution drop-by-drop to the medium while gently vortexing or swirling. It is also good practice to pre-warm the cell culture medium to 37°C before adding the compound. A 1:1000 dilution (e.g., 1 µL of a 10 mM stock into 1 mL of medium for a 10 µM final concentration) is a common practice that keeps the final DMSO concentration at 0.1%.
Q5: How stable is this compound in DMSO and cell culture media? A5: this compound stock solutions in DMSO are stable for extended periods when stored properly. For long-term storage, it is recommended to keep DMSO stock solutions at -20°C or -80°C.[4] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use volumes. The stability of this compound in aqueous cell culture media is significantly lower. It is advisable to prepare fresh working solutions in media for each experiment and use them immediately.[4][5]
Solubility Data Summary
| Solvent | Solubility | Notes |
| DMSO | 10 mg/mL[1] | Recommended for preparing primary stock solutions. |
| PBS (pH 7.2) | 0.2 mg/mL (in a 1:3 DMF:PBS solution)[1] | Data for a similar solvent (DMF) suggests low aqueous solubility. |
| Cell Culture Media | Sparingly soluble | Direct dissolution is not recommended. Prepare by diluting a DMSO stock. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation observed after adding this compound stock to media. | The final concentration exceeds the aqueous solubility limit of this compound. Insufficient mixing upon dilution. | • Lower the final working concentration of this compound.• Increase the concentration of your DMSO stock to reduce the volume added to the media.• Add the DMSO stock dropwise to the media while vortexing to ensure rapid dispersal.• Perform a serial dilution: first dilute the DMSO stock into a smaller volume of media, mix, and then add this to the final culture volume. |
| Cells show signs of toxicity or death. | The final DMSO concentration is too high for your cell line. The this compound concentration is cytotoxic. | • Ensure the final DMSO concentration is ≤ 0.1%. Run a DMSO-only toxicity curve to determine the tolerance of your specific cell line.[3]• Include a vehicle control (media + DMSO) to differentiate between solvent and compound toxicity.• Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound. |
| Inconsistent or no biological effect observed. | This compound has degraded in the working solution. Inaccurate stock or final concentration. | • Prepare fresh working solutions in cell culture media for every experiment. Do not store this compound in aqueous solutions.[5]• Prepare a fresh DMSO stock from solid this compound. Verify all calculations and pipetting accuracy.• Evaluate the stability of this compound in your specific media over the time course of your experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid (Molecular Weight: 360.4 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 360.4 g/mol * (1000 mg / 1 g) = 3.604 mg
-
-
Weigh this compound: Carefully weigh out 3.604 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Store: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: General Method for Assessing this compound Solubility in Cell Culture Media
This protocol helps determine the practical solubility limit of this compound in your specific experimental medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
High-speed centrifuge
Procedure:
-
Prepare Dilutions: Create a series of dilutions of the this compound DMSO stock in your cell culture medium. For example, prepare final concentrations ranging from 1 µM to 50 µM. Ensure the final DMSO concentration remains constant and non-toxic across all samples.
-
Equilibrate: Incubate the solutions under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment (e.g., 2 hours).
-
Visual Inspection: Visually inspect each tube for any signs of precipitation or cloudiness.
-
Centrifugation: Centrifuge all tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any insoluble compound.
-
Analysis: Carefully collect the supernatant. The concentration of soluble this compound can be quantified using an appropriate analytical method like HPLC or LC-MS/MS. The highest concentration at which no precipitation is observed and the measured concentration matches the nominal concentration is considered the solubility limit.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Signaling Pathway
Caption: this compound inhibits the Wnt/β-catenin pathway.
References
FzM1 Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding and troubleshooting precipitation issues with FzM1, a negative allosteric modulator of the Frizzled-4 (FZD4) receptor, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a negative allosteric modulator (NAM) of the Frizzled receptor FZD4. It binds to an allosteric site on the intracellular loop 3 (ICL3) of FZD4, which alters the receptor's conformation. This change inhibits the WNT/β-catenin signaling pathway.[1][2] In experimental settings, this compound has been shown to reduce WNT5A-dependent WNT responsive element (WRE) activity.[2]
References
Optimizing FzM1 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vitro use of FzM1, a negative allosteric modulator of the Frizzled receptor FZD4. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, alongside detailed experimental protocols and data to ensure successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator (NAM) of the Frizzled receptor FZD4. It binds to an allosteric site on the intracellular loop 3 (ICL3) of FZD4, which alters the receptor's conformation. This change inhibits the WNT/β-catenin signaling pathway.[1]
Q2: What is a typical starting concentration for this compound in in vitro experiments?
A2: A general starting point for in vitro experiments with this compound can range from low micromolar (e.g., 1-5 µM) to mid-micromolar concentrations. For instance, a concentration of 15 µM has been observed to decrease cell viability in Caco-2 cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For stock solutions, a concentration of 65 mg/mL (180.34 mM) in DMSO can be achieved, and sonication is recommended to aid dissolution.[1] It is advisable to prepare concentrated stock solutions in DMSO and store them at -20°C or -80°C for long-term use. For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
A4: this compound has been shown to inhibit Gli activity, though less efficiently than its effect on TCF/LEF activity. It does not, however, modulate CRE activity, suggesting it does not significantly influence GPCRs linked to G proteins.[1] As with any small molecule inhibitor, it is recommended to include appropriate controls to assess potential off-target effects in your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no inhibitory effect on WNT/β-catenin signaling | - this compound concentration is too low.- The specific cell line may have low FZD4 expression.- Degradation of this compound in the culture medium. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM).- Verify FZD4 expression in your cell line using techniques like qPCR or Western blotting.- Prepare fresh this compound dilutions for each experiment and minimize the time the compound spends in aqueous solutions. |
| High cell toxicity observed | - this compound concentration is too high.- The cell line is particularly sensitive to this compound.- Solvent (DMSO) toxicity. | - Lower the concentration of this compound.- Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line.- Ensure the final DMSO concentration in the culture medium is below cytotoxic levels (typically ≤ 0.1%). |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent this compound preparation.- Passage number of cells. | - Maintain consistent cell seeding densities for all experiments.- Prepare fresh this compound stock solutions and working dilutions from a reliable source.- Use cells within a consistent and low passage number range. |
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound. It is important to note that the optimal concentration can vary significantly depending on the cell type, assay, and experimental conditions.
| Parameter | Value | Cell Line/System | Reference |
| WNT responsive element (WRE) activity inhibition (log EC50inh) | -6.2 | - | [1] |
| TCF/LEF activity inhibition (log EC50) | -5.7 | - | [1] |
| Gli activity inhibition (log EC50) | -4.6 | - | [1] |
| Concentration causing decreased cell viability | 15 µM | Caco-2 | - |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a fresh dilution of this compound from a DMSO stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
WNT/β-catenin Signaling Reporter Assay (Luciferase Assay)
-
Transfection: Co-transfect cells with a WNT/β-catenin responsive reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours of transfection, treat the cells with this compound and/or a WNT ligand (e.g., Wnt3a) as described in the general treatment protocol.
-
Lysis: After the desired incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., Passive Lysis Buffer).
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blotting for β-catenin Levels
-
Cell Lysis: Following this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the general protocol.
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
Potential off-target effects of FzM1 in cellular assays
Welcome to the technical support center for FzM1, a negative allosteric modulator of the Frizzled-4 (FZD4) receptor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cellular assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a negative allosteric modulator (NAM) of the Frizzled-4 (FZD4) receptor, a key component of the Wnt signaling pathway.[1][2] It binds to an allosteric site on the intracellular loop 3 (ICL3) of FZD4, inducing a conformational change that inhibits the Wnt/β-catenin signaling cascade.[1][2] This leads to a reduction in WNT5A-dependent Wnt responsive element (WRE) activity.[1][2]
Q2: What is the reported potency of this compound?
The inhibitory potency of this compound on WNT5A-dependent WRE activity has been reported with a log EC50inh of -6.2.[1][2]
Q3: Is this compound selective for FZD4?
While this compound is characterized as a FZD4 modulator, comprehensive public data on its selectivity across all Frizzled receptor subtypes is limited. A recent study suggested that in assays stimulated with Wnt3a, this compound did not show functional inhibition of FZD4-dependent or any other Wnt pathway activity, highlighting the importance of assay context in determining functional selectivity.[3] It is recommended that researchers empirically determine the selectivity of this compound against other Frizzled receptors in their specific cellular context.
Q4: What are the known off-target effects of this compound?
Published data on the broad off-target profile of this compound is not extensive. One study indicated that this compound does not significantly influence GPCRs linked to G proteins and has a less potent effect on Gli activity (log EC50 of -4.6) compared to its effect on TCF/LEF activity (log EC50 of -5.7).[1] However, a comprehensive kinome scan or similar broad screening data is not publicly available. Researchers should consider performing their own off-target profiling, such as a kinome scan, to fully characterize the selectivity of this compound in their experimental system.
Q5: What is this compound.8 and how does it differ from this compound?
This compound.8 is a derivative of this compound where the thiophene group is replaced with a carboxylic moiety. This chemical modification interestingly converts the molecule from a negative allosteric modulator into an allosteric agonist of FZD4. In the absence of a Wnt ligand, this compound.8 can potentiate the β-catenin pathway by biasing FZD4 signaling towards the PI3K axis.
Quantitative Data Summary
Due to the limited publicly available broad off-target screening data for this compound, the following table is provided as a template for researchers to summarize their own internal or published findings.
| Target/Pathway | Assay Type | This compound Activity (e.g., IC50, EC50, % Inhibition) | Reference |
| On-Target | |||
| FZD4 (Wnt5a-dependent) | WRE Reporter Assay | log EC50inh = -6.2 | [1][2] |
| TCF/LEF Activity | Reporter Assay | log EC50 = -5.7 | [1] |
| Potential Off-Targets | |||
| Gli Activity | Reporter Assay | log EC50 = -4.6 | [1] |
| GPCRs (G protein-linked) | CRE Reporter Assay | log EC50 > -4.0 | [1] |
| User-defined Target 1 | e.g., Kinase Assay | User-defined Value | User-defined |
| User-defined Target 2 | e.g., Binding Assay | User-defined Value | User-defined |
Signaling Pathway Diagrams
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Potential off-target mechanisms of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Wnt/β-catenin Signaling
Potential Causes & Troubleshooting Steps:
-
Cell Line and FZD4 Expression:
-
Verification: Confirm that your cell line expresses sufficient levels of FZD4. If expression is low or absent, consider using a cell line known to have high FZD4 expression or transiently transfecting FZD4.
-
Western Blot: Perform a western blot to detect FZD4 protein levels in your cell lysate.
-
-
This compound Concentration and Potency:
-
Dose-Response: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay conditions. The reported EC50 is a starting point, but the optimal concentration may vary.
-
Compound Integrity: Ensure the this compound compound has been stored correctly (typically at -20°C or -80°C) and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
-
Assay Conditions:
-
Stimulation: Ensure you are using an appropriate Wnt ligand (e.g., Wnt5a) at an optimal concentration to activate the pathway.
-
Incubation Time: Optimize the incubation time for both Wnt ligand stimulation and this compound treatment.
-
Caption: Troubleshooting workflow for lack of this compound activity.
Issue 2: Unexpected Cellular Phenotype or Toxicity
Potential Causes & Troubleshooting Steps:
-
Off-Target Effects:
-
Kinase Profiling: Consider performing a kinase selectivity screen to identify potential off-target kinases.
-
Counter-Screening: Test this compound in reporter assays for other signaling pathways that might be relevant to your observed phenotype.
-
-
Compound Cytotoxicity:
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine if the observed phenotype is due to general cytotoxicity at the concentrations used.
-
Dose-Response for Viability: Run a dose-response curve for this compound in your cell line to identify the concentration at which it becomes toxic.
-
-
Solvent Effects:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used for this compound to ensure the solvent is not causing the observed effects.
-
Experimental Protocols
Wnt/β-catenin Reporter Assay (Luciferase-based)
Objective: To quantify the effect of this compound on Wnt/β-catenin signaling activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
FZD4 expression plasmid (optional, if endogenous levels are low)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Recombinant Wnt5a ligand
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a transfection mix containing the TCF/LEF reporter plasmid, Renilla luciferase plasmid, and FZD4 expression plasmid (if needed) according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the transfection medium and add the this compound-containing medium to the cells.
-
Incubate for 1-2 hours.
-
-
Wnt Stimulation:
-
Add recombinant Wnt5a to the wells at a pre-determined optimal concentration.
-
Incubate for an additional 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the this compound concentration to determine the IC50.
-
Cell Viability Assay (MTS Assay)
Objective: To assess the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
MTS reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
References
FzM1 stability and degradation in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of the transcription factor FOXM1 (Forkhead box protein M1), often presumed to be the intended subject of queries regarding "FzM1," in long-term cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound/FOXM1 and what is its primary function?
A1: this compound is likely a typographical error for FOXM1. FOXM1 is a key transcription factor belonging to the Forkhead box (FOX) family of proteins. It is crucial for regulating the expression of genes involved in cell cycle progression, particularly the G2/M transition.[1] Its activity is essential for cell proliferation, and its misregulation is frequently implicated in cancer development and progression.[2]
Q2: Which signaling pathways regulate FOXM1 activity?
A2: FOXM1 is a convergence point for several critical signaling pathways. Its expression and activity are stimulated by oncogenic signals such as Lysophosphatidic acid (LPA) via the YAP pathway and by mitogenic signals through the Raf/MEK/MAPK pathway.[1][2] Additionally, it is involved in inflammatory responses through the NF-κB signaling pathway.[3]
Q3: Why is the stability of FOXM1 a concern in long-term cell culture?
A3: Maintaining consistent expression and activity of key proteins like FOXM1 is vital for reproducible experimental results. Cell line stability can be affected by numerous factors over time, including genetic drift, epigenetic changes, and selective pressures from culture conditions.[4] A decline in FOXM1 expression or the emergence of non-functional variants can alter cellular phenotypes, leading to unreliable data in drug screening or functional studies.
Troubleshooting Guides
Issue 1: Declining FOXM1 Expression in High-Passage Cells
Q: We've observed a significant drop in FOXM1 protein levels after 20-30 passages of our cell line. What could be the cause and how can we fix it?
A: This is a common issue related to cell line instability. Several factors could be at play.
Possible Causes:
-
Genetic Drift: Spontaneous mutations may accumulate over many passages, potentially affecting the FOXM1 gene or its regulatory regions.
-
Epigenetic Silencing: The promoter region of the FOXM1 gene may become hypermethylated, leading to transcriptional silencing.
-
Selective Pressure: Culture conditions may inadvertently favor the growth of a sub-population of cells with lower FOXM1 expression.
Troubleshooting Workflow:
References
- 1. Raf/MEK/MAPK signaling stimulates the nuclear translocation and transactivating activity of FOXM1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FOXM1 is a downstream target of LPA and YAP oncogenic signaling pathways in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FOXM1 regulates the proliferation, apoptosis and inflammatory response of keratinocytes through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellculturecompany.com [cellculturecompany.com]
Technical Support Center: FzM1 Handling and Experimentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize FzM1 cytotoxicity in primary cells. The following information is curated to ensure the successful application of this compound in your experiments while maintaining primary cell health.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a negative allosteric modulator (NAM) of the Frizzled receptor FZD4.[1][2] It functions by binding to an allosteric site on the intracellular loop 3 (ICL3) of FZD4, which alters the receptor's conformation.[1][2] This change ultimately leads to the inhibition of the WNT/β-catenin signaling pathway.[1][2] this compound has been shown to reduce WNT5A-dependent WNT responsive element (WRE) activity.[1][2]
Q2: We are observing significant cell death in our primary cell cultures after this compound treatment. What are the primary troubleshooting steps?
A2: High cytotoxicity in primary cells is a common challenge when working with small molecules. The initial steps to troubleshoot this issue should be systematic:
-
Verify Compound and Solvent Concentration: Double-check the final concentration of this compound and the solvent (e.g., DMSO) in your culture medium. Solvent toxicity can be a significant factor, especially at higher concentrations.[3]
-
Assess Baseline Cell Health: Ensure your primary cells are healthy and viable before initiating treatment. Stressed or unhealthy cells are more susceptible to compound-induced toxicity.
-
Optimize Concentration and Exposure Time: This is the most critical step. Perform a dose-response experiment to determine the optimal concentration and duration of this compound exposure for your specific primary cell type.[3][4]
Q3: How can we reduce the cytotoxic effects of this compound while preserving its inhibitory effect on the WNT pathway?
A3: Mitigating cytotoxicity without compromising efficacy is key. Consider the following strategies:
-
Concentration and Exposure Optimization: As mentioned above, reducing the this compound concentration and the incubation time is the most direct way to decrease cytotoxicity.[3][4]
-
Co-treatment with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, you can explore co-incubation with antioxidants like N-acetylcysteine (NAC) if oxidative stress is suspected, or pan-caspase inhibitors such as Z-VAD-FMK if apoptosis is the primary mode of cell death.[4]
-
Serum Concentration Adjustment: The amount of serum in your culture medium can affect the bioavailability and cytotoxicity of a compound. Experiment with varying serum concentrations to see if it mitigates this compound toxicity.[3][4]
-
Cell Density Optimization: Ensure you are plating your primary cells at an optimal density. Both sparse and overly confluent cultures can be more vulnerable to stress and compound toxicity.[3]
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered when using this compound in primary cell cultures.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death Even at Low this compound Concentrations | Solvent Toxicity | Run a vehicle control experiment with the solvent (e.g., DMSO) at the same dilutions used for this compound to determine if the solvent itself is causing cell death.[3] |
| Suboptimal Cell Health | Before treatment, assess cell viability using a method like Trypan Blue exclusion to ensure a healthy starting population. | |
| Incorrect Compound Handling | Ensure this compound is stored correctly, protected from light, and avoid repeated freeze-thaw cycles to maintain its stability and prevent degradation into potentially more toxic byproducts.[3] | |
| Inconsistent Results Between Experiments | Assay Variability | Use a robust and validated cytotoxicity assay with a low coefficient of variation to ensure reliable and repeatable results.[3] |
| Inconsistent Cell Passages | Use primary cells from the same passage number for all related experiments to minimize variability. | |
| This compound Solution Instability | Prepare fresh this compound stock solutions regularly and avoid long-term storage of diluted solutions to ensure consistent compound activity.[3] | |
| Loss of this compound Activity | Improper Storage | Store this compound as recommended by the manufacturer, typically at -20°C or -80°C, to maintain its biological activity. |
| Adsorption to Plastics | Consider using low-adhesion plasticware for preparing and storing this compound solutions to prevent loss of the compound. |
Quantitative Data Summary
The following table summarizes reported concentrations of this compound and their observed effects on different cell lines. Note that these are not primary cells, and optimization for your specific primary cell type is crucial.
| Cell Line | This compound Concentration | Exposure Time | Observed Effect |
| CaCo-2 | 15 µM | 24h, 48h | Decreased cell viability[2] |
| HEK293 (expressing FZD4) | Not specified | Not specified | Decreased cell viability[2] |
| U87MG glioblastoma | ~10 µM | Not specified | Promoted plasma membrane localization of HA-Fz4-FEVR[5] |
| Caco-2 | ~10 µM | Not specified | Promoted plasma membrane localization of HA-Fz4-FEVR[5] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound
This protocol outlines a standard method to determine the concentration of this compound that causes 50% cytotoxicity in your primary cell culture.
-
Cell Seeding: Plate your primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2x stock solution of this compound in your complete cell culture medium. Perform serial dilutions to create a range of 2x concentrations (e.g., starting from 50 µM down to 0.1 µM).
-
Treatment: Carefully remove the existing medium from the cells and add an equal volume of the 2x this compound dilutions to the corresponding wells. Include wells with vehicle (solvent) only and untreated controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assay: After incubation, assess cell viability using a suitable assay (e.g., MTS, MTT, or a live/dead staining kit).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the CC50 value.
Caption: Experimental workflow for determining the CC50 of this compound.
Signaling Pathway and Experimental Logic
Caption: this compound signaling pathway and strategies to mitigate cytotoxicity.
References
Technical Support Center: Enhancing FzM1 Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of FzM1 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a negative allosteric modulator (NAM) of the Frizzled receptor FZD4.[1] It binds to an allosteric site on the intracellular loop 3 (ICL3) of FZD4, which alters the receptor's conformation and inhibits the WNT/β-catenin signaling pathway.[1] This pathway is crucial in embryonic development, tissue homeostasis, and tumorigenesis.[2]
Q2: What are the main challenges in achieving good in vivo bioavailability with this compound?
Q3: What are some recommended starting formulations for this compound in vivo studies?
A commonly used vehicle for in vivo administration of this compound is a mixture of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O.[1] It is crucial to ensure the concentration of DMSO remains below 10% in studies involving mice to avoid toxicity.[1] Sonication is also recommended to aid in the dissolution of this compound in DMSO, where it has a solubility of 65 mg/mL.[1]
Q4: How can I improve the oral bioavailability of this compound?
Several strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These can be broadly categorized into formulation and technological approaches.
-
Formulation Strategies:
-
Lipid-Based Formulations: Incorporating lipid excipients can maintain the drug in a solubilized state until it reaches the site of absorption.[3][6] This includes the use of oils, surfactants, and self-emulsifying drug delivery systems (SEDDS).[3][6][7]
-
Polymer-Based Formulations: Using polymers like HPMC can help create amorphous solid dispersions, which have improved solubility and dissolution rates compared to the crystalline form.[6][8]
-
Particle Size Reduction: Techniques such as micronization and nano-milling increase the surface area of the drug, leading to faster dissolution.[7][9][10]
-
-
Technological Approaches:
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Poor or variable efficacy in vivo | Low systemic exposure due to poor bioavailability. | - Optimize the formulation using lipid or polymer-based excipients. - Consider particle size reduction techniques. - Evaluate different routes of administration (e.g., intraperitoneal vs. oral) if the oral route proves challenging. |
| Precipitation of this compound in aqueous vehicle | This compound has low aqueous solubility. | - Increase the percentage of co-solvents like PEG300 and surfactants like Tween 80 in the formulation. - Prepare a stock solution in 100% DMSO and dilute it into the final vehicle immediately before administration. Ensure the final DMSO concentration is within tolerable limits for the animal model.[1] - Sonication can help in dissolving the compound.[1] |
| Difficulty in achieving desired dose concentration | The solubility of this compound in the chosen vehicle is limited. | - Test different vehicle compositions to find one that maximizes this compound solubility. - If oral administration is not critical, consider alternative routes that might allow for a smaller volume of a more concentrated formulation, such as subcutaneous or intraperitoneal injection. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Formulation for In Vivo Studies
This protocol describes the preparation of a common vehicle for this compound administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO. A concentration of 40 mg/mL is a feasible starting point.[1] Use sonication to ensure complete dissolution.[1]
-
In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. For a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline:
-
For a 1 mL final volume, mix 300 µL of PEG300 and 50 µL of Tween 80.
-
Add 50 µL of the this compound/DMSO stock solution to the PEG300/Tween 80 mixture and vortex thoroughly.
-
Add 600 µL of sterile saline or PBS and vortex again until the solution is clear.
-
-
Administer the formulation to the animals immediately after preparation. If the solution appears cloudy, it may indicate precipitation, and the formulation should be optimized.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the canonical Wnt/β-catenin signaling pathway.
Caption: Workflow for improving this compound bioavailability.
References
- 1. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 4. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the relationship between solubility and permeability of γ-cyclodextrin-based systems embedded with poorly aqueous soluble benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. colorcon.com [colorcon.com]
- 9. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. alliedacademies.org [alliedacademies.org]
Technical Support Center: Validating FzM1 Target Engagement in Cells
Welcome to the technical support center for validating Frizzled-4 (FZD4) target engagement by the small molecule FzM1. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of confirming this compound's interaction with its cellular target.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
A1: this compound is a small molecule that has been described as a negative allosteric modulator (NAM) of the Frizzled-4 (FZD4) receptor.[1] It is reported to bind to an allosteric site located in the third intracellular loop (ICL3) of FZD4.[1] This binding is thought to induce a conformational change in the receptor, ultimately inhibiting the WNT/β-catenin signaling pathway.[1]
Q2: Why is validating this compound target engagement in cells crucial?
A2: Validating target engagement is a critical step in drug discovery to confirm that a molecule interacts with its intended target in a cellular environment. This confirmation provides evidence for the mechanism of action and helps to differentiate on-target effects from off-target activities. Given recent studies questioning the functional inhibition of FZD4 by this compound in Wnt3a-stimulated assays, rigorous validation is particularly important.
Q3: What are the primary methods to validate this compound target engagement with FZD4?
A3: Several methods can be employed to validate the engagement of this compound with FZD4 in cells. These can be broadly categorized as:
-
Biophysical Methods: Such as the Cellular Thermal Shift Assay (CETSA), which measures changes in the thermal stability of FZD4 upon this compound binding.
-
Proximity-Based Assays: Including Proximity Ligation Assay (PLA) to visualize the close proximity of this compound to FZD4 (if a tagged version of this compound is available) or the disruption of FZD4 interactions with downstream effectors, and Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET) to monitor direct binding or conformational changes in FZD4.
-
Functional Readouts: Downstream signaling assays, such as TCF/LEF reporter assays, to measure the inhibition of the canonical Wnt pathway.
Q4: Are there known controversies regarding this compound's activity?
A4: Yes, while this compound was initially reported as a negative allosteric modulator of FZD4, a recent study has challenged this finding in the context of Wnt3a-induced signaling. The study suggested that this compound did not affect FZD4-dependent Wnt pathway activation by Wnt3a, highlighting the importance of using multiple validation methods and considering the specific cellular context and signaling activators.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during key experiments to validate this compound-FZD4 target engagement.
Cellular Thermal Shift Assay (CETSA)
Issue 1: No or weak thermal shift observed for FZD4 upon this compound treatment.
| Potential Cause | Troubleshooting Step |
| This compound does not bind to FZD4 under the experimental conditions. | - Confirm this compound activity in a functional assay (e.g., TCF/LEF reporter assay).- Increase this compound concentration. Note that high concentrations may lead to off-target effects. |
| The binding of this compound does not significantly alter FZD4's thermal stability. | - This is a known limitation of CETSA; not all binding events cause a thermal shift.[2] Consider orthogonal methods like BRET or PLA. |
| Low abundance of FZD4 protein. | - Use a cell line known to express high levels of endogenous FZD4 or an overexpression system. |
| Inefficient lysis of a transmembrane protein like FZD4. | - Optimize lysis buffer with non-ionic detergents (e.g., NP-40, Triton X-100) to ensure solubilization of membrane proteins.[3][4] |
| Antibody issues in Western blot detection. | - Validate the anti-FZD4 antibody for specificity and sensitivity. Test different antibodies if necessary. |
Issue 2: High variability between replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent heating and cooling. | - Use a PCR thermocycler for precise temperature control. Ensure consistent and rapid cooling of all samples. |
| Uneven cell density or sample loading. | - Ensure a single-cell suspension with accurate cell counting before plating. Normalize protein concentration before loading for Western blot. |
Proximity Ligation Assay (PLA)
Issue 1: High background signal.
| Potential Cause | Troubleshooting Step |
| Primary antibody concentration is too high. | - Titrate primary antibodies to determine the optimal concentration with the lowest background.[5] |
| Non-specific antibody binding. | - Ensure adequate blocking (increase incubation time or try different blocking agents).[5] Use high-quality, validated primary antibodies. |
| Insufficient washing. | - Increase the number and duration of wash steps.[5] |
Issue 2: No PLA signal.
| Potential Cause | Troubleshooting Step |
| The two target proteins are not in close enough proximity (<40 nm). | - This may indicate a true negative result. Use a positive control where the interaction is well-established. |
| Low protein expression. | - Use a sensitive detection method and consider overexpressing one or both target proteins. |
| Poor primary antibody performance. | - Use antibodies that have been validated for immunofluorescence and PLA.[6] |
| Issues with PLA reagents. | - Ensure proper storage and handling of PLA probes, ligase, and polymerase. |
Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET)
Issue 1: Low signal-to-noise ratio.
| Potential Cause | Troubleshooting Step |
| Suboptimal donor-to-acceptor ratio. | - Titrate the expression levels of the donor- and acceptor-tagged proteins to find the optimal ratio. |
| Spectral overlap between donor emission and acceptor excitation. | - Choose BRET/FRET pairs with minimal spectral overlap. For BRET, consider using NanoLuc as the donor for its bright and narrow emission spectrum.[7] |
| Low expression of fusion proteins. | - Optimize transfection conditions to increase protein expression without causing cellular stress. |
Issue 2: False positives due to protein overexpression.
| Potential Cause | Troubleshooting Step |
| Random collisions of overexpressed proteins. | - Perform BRET/FRET saturation experiments by keeping the donor concentration constant while increasing the acceptor concentration. A specific interaction should result in a hyperbolic curve, whereas random interactions will lead to a linear increase.[8] |
| Fusion tags interfering with protein function or localization. | - Test different fusion protein orientations (N- vs. C-terminal tagging). Validate the function of the tagged FZD4. |
Quantitative Data Summary
| Parameter | Value | Assay | Cell Line | Notes |
| log EC50inh (WNT5A-dependent) | -6.2 | WNT Responsive Element (WRE) Reporter Assay | HEK293 cells co-transfected with FZD4 and a WNT reporter | This value represents the potency of this compound in inhibiting Wnt5a-mediated signaling through FZD4.[1] |
| log EC50 (TCF/LEF activity) | -5.7 | TCF/LEF Reporter Assay | Not specified | Indicates inhibitory effect on the canonical Wnt pathway.[1] |
| log EC50 (Gli activity) | -4.6 | Gli Reporter Assay | Not specified | Suggests some off-target activity on the Hedgehog pathway, albeit at a lower potency.[1] |
| log EC50 (CRE activity) | > -4.0 | CRE Reporter Assay | Not specified | Indicates no significant effect on GPCRs linked to Gs proteins.[1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound-FZD4 Engagement
This protocol is adapted for a transmembrane G-protein coupled receptor like FZD4.
1. Cell Culture and Treatment: a. Culture cells (e.g., HEK293T overexpressing FZD4 or a cell line with high endogenous FZD4) to 80-90% confluency. b. Treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heating Step: a. Aliquot the cell suspension into PCR tubes. b. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling to 4°C for 3 minutes.[2] Include a non-heated control (37°C).
3. Cell Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a non-ionic detergent (e.g., 0.4% NP-40) and protease inhibitors.[4] b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[2]
4. Protein Quantification and Analysis: a. Collect the supernatant and determine the protein concentration. b. Analyze the soluble FZD4 levels by Western blotting using a validated anti-FZD4 antibody. c. Quantify the band intensities and plot the percentage of soluble FZD4 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
Protocol 2: Proximity Ligation Assay (PLA) for FZD4 Interactions
This protocol can be used to investigate if this compound disrupts the interaction between FZD4 and a downstream signaling partner (e.g., Dishevelled).
1. Cell Preparation: a. Seed cells on coverslips and allow them to adhere. b. Treat cells with this compound or vehicle for the desired time. c. Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.[9]
2. Antibody Incubation: a. Incubate the cells with two primary antibodies raised in different species that recognize FZD4 and the interacting partner (e.g., rabbit anti-FZD4 and mouse anti-DVL2). b. Wash the cells and incubate with PLA probes (secondary antibodies conjugated to oligonucleotides) that recognize the primary antibodies.[10]
3. Ligation and Amplification: a. Add the ligation solution containing ligase and two connector oligonucleotides. If the proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes will be ligated into a circular DNA molecule.[10][11] b. Add the amplification solution containing polymerase and fluorescently labeled oligonucleotides for rolling circle amplification.[9]
4. Imaging and Analysis: a. Mount the coverslips and visualize the PLA signals as fluorescent spots using a fluorescence microscope. b. Quantify the number of PLA spots per cell. A decrease in the number of spots in this compound-treated cells would suggest that this compound disrupts the FZD4-partner interaction.
Protocol 3: NanoBRET Target Engagement Assay for this compound-FZD4
This protocol utilizes the NanoBRET system for quantifying compound binding in live cells.
1. Cell Transfection: a. Co-transfect cells (e.g., HEK293T) with a vector encoding FZD4 fused to NanoLuc® (NLuc) luciferase.
2. Assay Preparation: a. Plate the transfected cells in a 96-well plate. b. Prepare serial dilutions of this compound. c. Add a cell-permeable fluorescent tracer that binds to FZD4 to the cells.
3. Compound Treatment and BRET Measurement: a. Add the this compound dilutions to the wells containing cells and the tracer. b. Add the NanoBRET® substrate (e.g., furimazine). c. Immediately measure the donor (NLuc) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.[12]
4. Data Analysis: a. Calculate the BRET ratio (acceptor emission / donor emission). b. Plot the BRET ratio as a function of this compound concentration. A decrease in the BRET signal indicates that this compound is competing with the tracer for binding to FZD4.
Visualizations
FZD4 Signaling Pathways
Caption: FZD4 signaling can proceed via canonical or non-canonical pathways.
Experimental Workflow for CETSA
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Logical Relationship for Target Engagement Validation
Caption: A multi-faceted approach is required to validate this compound target engagement.
References
- 1. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Duolink® PLA Troubleshooting Guide [sigmaaldrich.com]
- 6. blog.benchsci.com [blog.benchsci.com]
- 7. benchchem.com [benchchem.com]
- 8. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proximity Ligation Assay (PLA) to Detect Protein-protein Interactions in Breast Cancer Cells [bio-protocol.org]
- 10. clyte.tech [clyte.tech]
- 11. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
FzM1 Treatment in Wnt Signaling Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using FzM1, a negative allosteric modulator of the Frizzled-4 (FZD4) receptor, in Wnt signaling assays.[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit Wnt signaling?
A1: this compound is a cell-permeable, biarylurea derivative that functions as a negative allosteric modulator of the Frizzled-4 (FZD4) receptor.[1] It binds to an allosteric site within the intracellular loop 3 (ICL3) of FZD4. This binding event induces a conformational change in the receptor, which in turn inhibits the canonical Wnt/β-catenin signaling pathway.[2] Specifically, it blocks the phosphorylation and subsequent nuclear translocation of β-catenin, leading to a reduction in the transcription of TCF/LEF (T-cell factor/lymphoid enhancer-binding factor) regulated genes.
Q2: What is the specificity of this compound?
A2: this compound specifically targets the FZD4 receptor to inhibit the Wnt/β-catenin pathway.[1][2] It has been shown to be less effective at inhibiting Gli activity (a readout of the Hedgehog signaling pathway) compared to its effect on TCF/LEF activity.[2] Furthermore, it does not appear to modulate CRE (cAMP response element) activity, suggesting it does not broadly influence G-protein coupled receptors linked to Gαs proteins.[2]
Q3: What are the essential positive and negative controls for an this compound experiment?
A3: Proper controls are critical for interpreting your results. Essential controls include:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO). This accounts for any effects of the solvent on the cells.
-
Positive Pathway Activation Control: Cells treated with a known activator of the Wnt/β-catenin pathway. This ensures that the signaling pathway is functional in your cell line. Common activators include Wnt3a conditioned media or small molecule GSK3 inhibitors like CHIR99021 or LiCl.[3]
-
This compound Treatment Group: Cells treated with the Wnt pathway activator and this compound to demonstrate the inhibitory effect of this compound.
-
Assay-Specific Controls: For reporter assays, a negative control reporter plasmid (e.g., FOPFlash) is essential.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound treatment in Wnt signaling assays.
Wnt Signaling Pathway Diagram
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
| Problem | Possible Cause | Recommended Solution |
| No inhibition of Wnt signaling observed with this compound treatment. | 1. This compound is inactive. 2. This compound concentration is too low. 3. Your cells do not express FZD4. 4. Wnt pathway activation is too strong. | 1. Verify the integrity and proper storage of your this compound stock. 2. Perform a dose-response curve to determine the optimal concentration (e.g., 1-20 µM).[1] 3. Check for FZD4 expression in your cell line via RT-qPCR or Western blot. 4. Reduce the concentration of the Wnt activator (e.g., Wnt3a conditioned media). |
| High background in TOP/FOP Flash assay. | 1. High basal Wnt activity in the cell line. 2. TOPFlash plasmid has non-specific activity. 3. Transfection issues. | 1. Ensure you are using a low passage number of cells. Some cell lines, especially cancer cell lines, have high endogenous Wnt signaling. 2. Always compare TOPFlash activity to FOPFlash (mutated TCF binding sites) activity. The TOP/FOP ratio is the key readout. 3. Optimize transfection efficiency and co-transfect a Renilla luciferase plasmid for normalization.[6] |
| Inconsistent results between experiments. | 1. Variation in cell density. 2. Inconsistent treatment times. 3. Variability in reagent preparation. | 1. Ensure consistent cell seeding density for all experiments. 2. Adhere to a strict timeline for treatments and assays. 3. Prepare fresh reagents and use consistent dilutions. |
| Cell toxicity observed with this compound treatment. | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) concentration is too high. 3. Prolonged incubation time. | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound. 2. Ensure the final solvent concentration is low and non-toxic to your cells (typically <0.1%).[2] 3. Optimize the incubation time for this compound treatment (e.g., 24-48 hours). |
Experimental Protocols
Experimental Workflow for this compound Treatment
Caption: General experimental workflow for assessing this compound activity.
TOP/FOP Flash Luciferase Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF transcription factors, which are downstream effectors of the canonical Wnt pathway.[4][7]
Materials:
-
HEK293T or other suitable cell line
-
TOPFlash and FOPFlash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned medium or CHIR99021
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed 25,000 cells per well in a 96-well plate and incubate for 24 hours.[5]
-
Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol. A common ratio is 10:1 for TOP/FOP to Renilla.
-
Treatment: After 6-24 hours of transfection, replace the medium with fresh medium containing the following treatments:
-
Vehicle Control (e.g., DMSO)
-
Positive Control (e.g., Wnt3a conditioned medium or 3 µM CHIR99021)
-
This compound Treatment (Positive Control + desired concentration of this compound)
-
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure firefly (TOP/FOP) and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings. Calculate the TOP/FOP ratio for each condition to determine the specific activation of Wnt signaling.
Western Blot for β-catenin Levels
This protocol assesses the levels of total or active (non-phosphorylated) β-catenin, a key indicator of Wnt pathway activation.[8]
Materials:
-
Cell line of interest
-
Wnt3a conditioned medium or CHIR99021
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-β-catenin, anti-active-β-catenin, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them as described in the TOP/FOP Flash assay (Vehicle, Positive Control, this compound).
-
Incubation: Incubate for 4-24 hours. Shorter time points may be sufficient to observe changes in β-catenin levels.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize β-catenin levels to the loading control.
RT-qPCR for Wnt Target Gene Expression
This method quantifies the mRNA levels of Wnt target genes, such as AXIN2 and MYC, to measure downstream pathway activity.[9]
Materials:
-
Cell line of interest
-
Wnt3a conditioned medium or CHIR99021
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (AXIN2, MYC) and a housekeeping gene (GAPDH, ACTB)
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for Western blotting.
-
Incubation: Incubate for 24-48 hours to allow for transcriptional changes.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample.
-
qPCR: Perform quantitative PCR using a suitable master mix and primers for your genes of interest.
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 5. jcancer.org [jcancer.org]
- 6. mdpi.com [mdpi.com]
- 7. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 8. How to activate and detect Wnt signaling? [web.stanford.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
FzM1 vs. FzM1.8: A Comparative Guide to FZD4 Modulation
For researchers in cellular signaling and drug development, the Frizzled-4 (FZD4) receptor, a key component of the Wnt signaling pathway, presents a promising therapeutic target. Two small molecules, FzM1 and its derivative this compound.8, have emerged as potent modulators of FZD4 activity, exhibiting starkly contrasting effects. This guide provides a comprehensive comparison of this compound and this compound.8, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: this compound vs. This compound.8
| Feature | This compound | This compound.8 |
| Primary Function | Negative Allosteric Modulator (NAM) | Allosteric Agonist |
| Effect on FZD4 | Inhibits FZD4 activity | Activates FZD4 activity |
| Signaling Pathway | Inhibits WNT/β-catenin pathway | Biases signaling towards a non-canonical PI3K pathway, which in turn transactivates β-catenin/TCF activity.[1] |
| Potency | log EC50inh = -6.2 (for WNT5A-dependent WRE activity)[2] | pEC50 = 6.4[1] |
Mechanism of Action: A Tale of Two Modulators
This compound and this compound.8, despite their structural similarity, exert opposing effects on FZD4 due to a critical chemical modification. This compound.8 is derived from this compound by the replacement of a thiophene group with a carboxylic moiety.[3] This seemingly minor change dramatically alters the molecule's interaction with the receptor, transforming it from an inhibitor to an activator.
This compound: The Inhibitor
This compound functions as a negative allosteric modulator of FZD4. It binds to an allosteric site on the receptor, distinct from the Wnt ligand binding site, and induces a conformational change that inhibits the canonical Wnt/β-catenin signaling cascade.[2] This inhibition prevents the stabilization and nuclear translocation of β-catenin, thereby downregulating the transcription of Wnt target genes.
This compound.8: The Activator
In contrast, this compound.8 acts as an allosteric agonist of FZD4. Upon binding, it promotes the recruitment of heterotrimeric G proteins and directs signaling towards a non-canonical pathway involving Phosphoinositide 3-kinase (PI3K).[3][4] The activation of the PI3K pathway by this compound.8 can subsequently lead to the transactivation of β-catenin/TCF-mediated transcription.[1] This unique mechanism of action makes this compound.8 a valuable tool for studying biased agonism at FZD4.
Signaling Pathways
The differential modulation of FZD4 by this compound and this compound.8 results in the activation of distinct downstream signaling cascades.
Experimental Protocols
The following are representative protocols for assays used to characterize the activity of this compound and this compound.8.
Wnt/β-catenin Reporter Assay (TOPFlash Assay)
This assay is used to measure the activity of the canonical Wnt/β-catenin signaling pathway.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with a FZD4 expression vector, a TCF/LEF-responsive luciferase reporter construct (e.g., TOPFlash), and a control Renilla luciferase vector for normalization.
-
Treatment: After 24 hours, cells are treated with varying concentrations of this compound in the presence of a Wnt ligand (e.g., Wnt3a or Wnt5a) or with this compound.8 alone.
-
Luciferase Measurement: After a further 24-48 hours, cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the level of TCF/LEF-mediated transcription. For this compound, an inhibition curve is generated to determine the EC50inh. For this compound.8, a dose-response curve is generated to determine the pEC50.
Western Blot for PI3K Pathway Activation
This method is used to detect the phosphorylation and activation of downstream components of the PI3K pathway in response to this compound.8.
Methodology:
-
Cell Culture and Treatment: A suitable cell line expressing FZD4 (e.g., HEK293-FZD4) is serum-starved and then treated with this compound.8 for various time points or at different concentrations.
-
Protein Extraction: Cells are lysed, and total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated forms of PI3K pathway proteins (e.g., phospho-AKT, phospho-GSK3β) and total protein antibodies for loading controls.
-
Detection and Analysis: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection. Band intensities are quantified using densitometry.
Conclusion
This compound and this compound.8 represent a fascinating example of how subtle chemical modifications can lead to profoundly different biological activities. As a potent inhibitor and a unique biased agonist of FZD4, respectively, these molecules provide researchers with powerful tools to dissect the complexities of Wnt signaling. The choice between this compound and this compound.8 will depend on the specific research question, with this compound being ideal for studies requiring inhibition of the canonical Wnt pathway and this compound.8 offering a novel means to explore non-canonical, PI3K-mediated FZD4 signaling. This guide provides a foundational understanding to inform the selection and application of these valuable chemical probes.
References
- 1. This compound.8 | Fzd4 agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FZD4 frizzled class receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FzM1 and IWP-2 in Wnt Signaling Inhibition
For researchers, scientists, and drug development professionals navigating the complex landscape of Wnt signaling inhibitors, this guide offers an objective comparison of two distinct modulators: FzM1, a Frizzled receptor antagonist, and IWP-2, an inhibitor of Wnt protein processing. This document provides a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed experimental protocols.
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its dysregulation is implicated in a multitude of diseases, including cancer, making it a prime target for therapeutic intervention. This guide focuses on two small molecule inhibitors, this compound and IWP-2, which target the Wnt pathway at different points, offering distinct advantages and research applications.
Mechanism of Action: Targeting the Receptor vs. Wnt Secretion
This compound and IWP-2 inhibit the canonical Wnt/β-catenin signaling pathway through fundamentally different mechanisms.
This compound is characterized as a negative allosteric modulator (NAM) of the Frizzled receptor FZD4.[1][2] It is reported to bind to an allosteric site on the intracellular loop 3 (ICL3) of FZD4, inducing a conformational change that impedes Wnt-induced signaling.[1][2] This mode of action is intended to directly block the initial step of signal transduction at the cell surface.
IWP-2 , on the other hand, acts upstream by inhibiting the processing and secretion of Wnt ligands.[3][4] It targets Porcupine (PORCN), a membrane-bound O-acyltransferase that palmitoylates Wnt proteins in the endoplasmic reticulum.[3][5] This post-translational modification is essential for the secretion and subsequent activity of Wnt ligands. By inhibiting PORCN, IWP-2 effectively reduces the availability of functional Wnt proteins to bind to their receptors.[3]
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and IWP-2, allowing for a direct comparison of their reported potencies. It is important to note that a recent study has questioned the efficacy of this compound, reporting no detectable activity against Wnt signaling at concentrations up to 50 µM.[6]
| Parameter | This compound | IWP-2 |
| Target | Frizzled-4 (FZD4) Receptor[1][2] | Porcupine (PORCN) O-acyltransferase[3] |
| Mechanism | Negative Allosteric Modulator[1][2] | Inhibitor of Wnt Processing and Secretion[3] |
| IC50/EC50 | log EC50inh = -6.2 (for WNT5A-dependent WRE activity)[1][2] | IC50 = 27 nM (for inhibiting Wnt processing and secretion)[3][4] |
| Cell Proliferation EC50 | 15 µM (in CaCo-2 cells after 24-48h)[1] | 1.90 - 8.96 µM (in various cancer cell lines)[3][7] |
| Reported Off-Target Effects | Not extensively documented in initial reports. | ATP-competitive CK1δ inhibitor (IC50 = 40 nM for M82FCK1δ mutant)[3] |
| Conflicting Data | A 2024 study reported no detectable activity against any form of Wnt signaling up to 50 µM.[6] | Generally consistent reports on its mechanism and potency. |
Experimental Protocols
To facilitate the independent evaluation of these inhibitors, this section provides detailed methodologies for key experiments commonly used to assess their activity.
TOPFlash Reporter Assay (for measuring Wnt/β-catenin signaling activity)
This assay quantifies the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin. A reporter construct containing multimerized TCF/LEF binding sites upstream of a luciferase gene (e.g., firefly luciferase) is introduced into cells.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 24-well plate at a density that will reach 60-80% confluency at the time of transfection.
-
Co-transfect cells with the TOPFlash reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound, IWP-2, or vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
-
Western Blotting for β-catenin
This technique is used to determine the levels of total and active (non-phosphorylated) β-catenin in cell lysates.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound, IWP-2, or a vehicle control for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for β-catenin (total or active form) overnight at 4°C.[8][9][10][11]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading. Quantify band intensities using densitometry software.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a range of concentrations of this compound, IWP-2, or vehicle control.
-
-
MTT Incubation:
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
Conclusion
This compound and IWP-2 represent two distinct strategies for inhibiting the Wnt signaling pathway. IWP-2, with its well-characterized mechanism of targeting Porcupine and consistent in vitro and in vivo activity, is a widely used tool for studying the consequences of blocking Wnt ligand secretion. This compound, designed to directly antagonize the FZD4 receptor, offers a more targeted approach at the cell surface. However, researchers should be aware of the recent conflicting data regarding its efficacy and may need to perform rigorous validation experiments. The choice between these inhibitors will depend on the specific research question, the cellular context, and the desired point of intervention within the Wnt pathway. This guide provides the foundational information and experimental frameworks necessary to make an informed decision and to design robust experiments for investigating the multifaceted roles of Wnt signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. 4.2. Cell Viability Assay (MTT) [bio-protocol.org]
- 13. Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of FzM1 and Tankyrase Inhibitors in Modulating Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of FzM1, a negative allosteric modulator of the Frizzled-4 receptor, and tankyrase inhibitors, a class of enzymes that regulate a key component of the β-catenin destruction complex. This document aims to objectively present their mechanisms of action, available experimental data, and the methodologies used to evaluate their performance in modulating the Wnt signaling pathway.
Introduction
The Wnt signaling pathway plays a critical role in embryonic development, tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers. Consequently, targeting this pathway has become a significant focus for therapeutic development. Two distinct strategies for inhibiting Wnt/β-catenin signaling involve the modulation of the Frizzled (FZD) receptors and the inhibition of tankyrase enzymes.
This compound is a small molecule identified as a negative allosteric modulator (NAM) of the Frizzled-4 receptor (FZD4). It binds to a site distinct from the Wnt ligand binding site, inducing a conformational change that inhibits downstream signaling.
Tankyrase inhibitors target the tankyrase enzymes (TNKS1 and TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family. Tankyrases play a crucial role in promoting the degradation of Axin, a scaffold protein essential for the β-catenin destruction complex. By inhibiting tankyrases, these compounds stabilize Axin, leading to enhanced β-catenin degradation and subsequent downregulation of Wnt target genes.
This guide will delve into the comparative efficacy of these two approaches, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action
The distinct mechanisms by which this compound and tankyrase inhibitors modulate the Wnt/β-catenin pathway are a key differentiating factor.
This compound: Allosteric Modulation of the Frizzled Receptor
This compound acts at the cell surface by binding to an allosteric site on the intracellular loop 3 (ICL3) of the FZD4 receptor[1]. This binding event is believed to induce a conformational change in the receptor, which in turn inhibits the transduction of the Wnt signal, ultimately preventing the nuclear translocation of β-catenin and the transcription of TCF/LEF-regulated genes.
Tankyrase Inhibitors: Stabilization of the β-catenin Destruction Complex
Tankyrase inhibitors act intracellularly by binding to the catalytic domain of TNKS1 and TNKS2, preventing the poly-ADP-ribosylation (PARsylation) of Axin. This inhibition of PARsylation prevents the subsequent ubiquitination and proteasomal degradation of Axin. The resulting stabilization and accumulation of Axin enhance the activity of the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin.
References
Validating FzM1's Specificity for FZD4: A Guide to the Evidence and Experimental Framework
For researchers and drug development professionals investigating the Wnt signaling pathway, small molecule modulators of Frizzled (FZD) receptors are invaluable tools. FzM1 has been described as a negative allosteric modulator (NAM) of Frizzled-4 (FZD4), a receptor implicated in various developmental processes and diseases. However, the specificity of this compound for FZD4 over other Frizzled family members is a subject of ongoing scientific debate, underscored by recent conflicting reports. This guide provides an objective comparison of the available data, detailed experimental protocols for validation, and a clear perspective on the current understanding of this compound's selectivity.
Contrasting Evidence on this compound's Activity at FZD4
This compound was initially identified as a NAM that reduces WNT5A-dependent Wnt responsive element (WRE) activity, purportedly through binding to an allosteric site on the intracellular loop 3 (ICL3) of FZD4.[1][2] This interaction is thought to induce a conformational change that inhibits the Wnt/β-catenin signaling cascade.[1]
However, a 2024 study by Koval et al. challenges these findings.[3] Their research indicates that in assays using Wnt3a to stimulate FZD-mediated signaling, this compound was inactive and did not influence the FZD4-mediated pathway.[3] The study further highlights that the original research did not include a systematic assessment of this compound's selectivity across the panel of Frizzled receptors.[3] This lack of comprehensive selectivity data and the emergence of contradictory functional results necessitate a careful and critical evaluation of this compound's utility as a specific FZD4 modulator.
Quantitative Data Summary
The available quantitative data for this compound's activity is limited and, as noted, contested. A direct comparison of its potency across multiple Frizzled receptors has not been published. The following table summarizes the reported, albeit conflicting, functional data for FZD4.
| Compound | Target Receptor | Reported Activity | Reported Potency (logEC50inh) | Publication Context |
| This compound | FZD4 | Negative Allosteric Modulator | -6.2 | WNT5A-dependent WRE activity[1][2] |
| This compound | FZD4 | No detectable activity | Not applicable | Wnt3a-stimulated signaling[3] |
Note: The conflicting data highlights the critical importance of the experimental context, such as the specific Wnt ligand used for stimulation, in assessing the activity of a potential modulator.
Experimental Protocols for Validating Specificity
To definitively determine the specificity of this compound, rigorous and comparative experimental validation is required. Below are detailed methodologies for key experiments that can be employed by researchers to assess the binding and functional selectivity of compounds targeting Frizzled receptors.
Functional Specificity Assessment via Wnt/β-Catenin Reporter Assay
This assay measures the ability of a compound to modulate Wnt signaling through specific Frizzled receptors. A HEK293 cell line deficient in all ten FZD receptors (ΔFZD1–10) is a crucial tool for these experiments, as it provides a clean background for re-expressing individual FZDs.[3]
Objective: To determine the IC50 of this compound for the inhibition of Wnt3a-induced signaling mediated by FZD4 and other Frizzled receptors.
Materials:
-
ΔFZD1–10 HEK293T cells
-
Expression plasmids for individual human FZD receptors (FZD1-10)
-
TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound
-
Lipofectamine or other transfection reagent
-
Dual-Glo Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed ΔFZD1–10 HEK293T cells in 96-well plates.
-
Transfection: Co-transfect cells with the TOPFlash reporter, the Renilla luciferase plasmid, and an expression plasmid for a single Frizzled receptor (e.g., FZD4). A separate set of wells should be prepared for each Frizzled receptor to be tested.
-
Compound Treatment: 24 hours post-transfection, replace the media with serum-free media containing serial dilutions of this compound.
-
Wnt Stimulation: After a 1-hour pre-incubation with this compound, add Wnt3a conditioned media to a final concentration that elicits a submaximal response.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a Dual-Glo Luciferase Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each Frizzled receptor.
Binding Specificity Assessment via Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a non-radiolabeled compound (like this compound) to a specific receptor by measuring its ability to compete with a known radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for FZD4 and other Frizzled receptors.
Materials:
-
Cell membranes prepared from cell lines overexpressing a single Frizzled receptor (e.g., FZD4, FZD1, FZD2, etc.).
-
A suitable radiolabeled ligand that binds to the target Frizzled receptor.
-
This compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes expressing a specific Frizzled receptor, a fixed concentration of the radiolabeled ligand, and serial dilutions of this compound in the assay buffer.
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant. Repeat this procedure for each Frizzled receptor to be tested.
Visualizing Pathways and Workflows
Wnt/β-Catenin Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and highlights the proposed, though now debated, point of inhibition by this compound at the FZD4 receptor.
Caption: Proposed mechanism of this compound in the Wnt/β-catenin pathway.
Experimental Workflow for Specificity Validation
This diagram outlines a logical workflow for systematically validating the specificity of a Frizzled receptor modulator like this compound.
References
Cross-Validation of Vantictumab's Efficacy in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway, a critical regulator of cell proliferation and differentiation, is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. Vantictumab (OMP-18R5), a monoclonal antibody, inhibits the Wnt pathway by binding to five Frizzled (FZD) receptors: FZD1, 2, 5, 7, and 8.[1][2] This guide provides a comparative analysis of vantictumab's performance in different cancer models, supported by experimental data from clinical trials.
Mechanism of Action: Wnt/Frizzled Signaling Pathway
Vantictumab functions by blocking the canonical Wnt signaling cascade. In a simplified representation, Wnt ligands bind to Frizzled receptors and their co-receptors, LRP5/6. This interaction leads to the inhibition of a destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target genes involved in cell proliferation and survival. By binding to FZD receptors, vantictumab prevents Wnt ligand binding, thereby promoting the degradation of β-catenin and inhibiting downstream signaling.
Performance in HER2-Negative Breast Cancer
A Phase Ib clinical trial (NCT01973309) evaluated the safety and efficacy of vantictumab in combination with paclitaxel in patients with locally recurrent or metastatic HER2-negative breast cancer.[3][4][5]
Quantitative Data Summary
| Metric | Vantictumab + Paclitaxel | Standard of Care (Eribulin or Capecitabine) |
| Overall Response Rate (ORR) | 31.3%[3] | 11.0% (Eribulin) vs. 11.5% (Capecitabine)[6] |
| Clinical Benefit Rate (CBR) | 68.8%[3] | Not Reported |
| Median Progression-Free Survival (PFS) | Not explicitly reported for combo | 4.1 months (Eribulin) vs. 4.2 months (Capecitabine)[6] |
| Median Overall Survival (OS) | Not explicitly reported for combo | 15.9 months (Eribulin) vs. 14.5 months (Capecitabine)[6] |
Key Adverse Events (Vantictumab + Paclitaxel): Nausea (54.2%), alopecia (52.1%), fatigue (47.9%), and peripheral neuropathy (43.8%). Notably, bone fractures were observed in a subset of patients, a known on-target toxicity of Wnt pathway inhibition.[3]
Experimental Protocol: NCT01973309
-
Study Design: Phase Ib, open-label, dose-escalation study.[5][7]
-
Patient Population: Patients with locally recurrent or metastatic HER2-negative breast cancer who had received 0-2 prior chemotherapy regimens for metastatic disease.[4]
-
Treatment Arms:
-
Primary Endpoints: Safety and determination of the maximum tolerated dose (MTD).[7]
-
Secondary Endpoints: Pharmacokinetics, pharmacodynamics, and preliminary efficacy.[7]
Performance in Metastatic Pancreatic Cancer
A Phase Ib clinical trial (NCT02005315) assessed vantictumab in combination with nab-paclitaxel and gemcitabine in patients with previously untreated metastatic pancreatic adenocarcinoma.[8][9][10]
Quantitative Data Summary
| Metric | Vantictumab + Nab-Paclitaxel + Gemcitabine | Standard of Care (FOLFIRINOX) |
| Overall Response Rate (ORR) | 42% (Partial Response)[10] | 31.6%[11] |
| Stable Disease | 36%[10] | Not explicitly reported |
| Median Progression-Free Survival (PFS) | Not explicitly reported for combo | 6.4 months[11] |
| Median Overall Survival (OS) | Not explicitly reported for combo | 11.1 months[11] |
Key Adverse Events (Vantictumab Combination): Nausea (68%) and fatigue (52%). Similar to the breast cancer trial, fragility fractures were a significant concern, leading to a revision of the dosing schedule and eventual termination of the study due to an unacceptable therapeutic index.[10][12]
Experimental Protocol: NCT02005315
-
Study Design: Phase Ib, open-label, dose-escalation study.[8][12]
-
Patient Population: Patients with previously untreated Stage IV ductal adenocarcinoma of the pancreas.[13]
-
Treatment Arms:
-
Primary Endpoints: Safety and determination of the MTD.[8]
-
Secondary Endpoints: Pharmacokinetics, pharmacodynamics, and preliminary efficacy.[8]
Performance in Non-Small Cell Lung Cancer (NSCLC)
Preclinical Data in NSCLC PDX Models
| Metric | Vantictumab | Vantictumab + Paclitaxel |
| Tumor Growth Inhibition | Significant | Synergistic |
| Tumor-Initiating Cell Frequency | Reduced | Further Reduced |
Experimental Protocol: NCT01957007
-
Study Design: Phase Ib, open-label, dose-escalation study.[3]
-
Patient Population: Patients with second- and third-line advanced NSCLC.[14]
-
Treatment Arms:
-
Vantictumab in combination with docetaxel.[3]
-
-
Primary Endpoints: Assess the safety of the combination and determine a recommended Phase II dose.[14]
-
Secondary Endpoints: Pharmacokinetics, pharmacodynamics, and efficacy of the combination.[14]
Workflow for Patient-Derived Xenograft (PDX) Model Studies
Comparison with Alternative Therapies
Vantictumab, as a Wnt pathway inhibitor, represents a targeted therapeutic approach. Standard-of-care for the discussed cancers often involves chemotherapy and other targeted agents.
| Cancer Type | Vantictumab Combination | Standard of Care / Alternative Therapies |
| HER2-Negative Breast Cancer (2nd/3rd line) | Vantictumab + Paclitaxel | Eribulin, Capecitabine[15] |
| Metastatic Pancreatic Cancer (2nd line) | Vantictumab + Nab-Paclitaxel + Gemcitabine | FOLFIRINOX (5-FU, leucovorin, irinotecan, oxaliplatin)[16] |
| Non-Small Cell Lung Cancer (2nd/3rd line) | Vantictumab + Docetaxel | Pemetrexed, Docetaxel, Erlotinib[17][18] |
Conclusion
Vantictumab has demonstrated promising anti-tumor activity in preclinical models and early-phase clinical trials across different cancer types, particularly when used in combination with standard chemotherapy. The observed efficacy, including objective responses and clinical benefit, suggests that inhibiting the Wnt/Frizzled signaling pathway is a viable therapeutic strategy.
However, the clinical development of vantictumab has been hampered by significant on-target bone toxicity, leading to fractures in a notable percentage of patients. This safety concern ultimately led to the termination of some trials and highlights the challenge of targeting a pathway crucial for normal tissue homeostasis. Future development of Wnt pathway inhibitors will need to focus on improving the therapeutic index, potentially through more selective targeting or novel drug delivery systems. The cross-validation of vantictumab's effects underscores both the potential and the pitfalls of targeting fundamental signaling pathways in oncology.
References
- 1. Encouraging Results of Phase III Clinical Trial of FOLFIRINOX Regimen in Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 2. Pemetrexed versus docetaxel in second line non-small-cell lung cancer: results and subsets analyses of a multi-center, randomized, exploratory trial in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Phase Ib clinical trial of the anti-frizzled antibody vantictumab (OMP-18R5) plus paclitaxel in patients with locally advanced or metastatic HER2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase Ib clinical trial of the anti-frizzled antibody vantictumab (OMP-18R5) plus paclitaxel in patients with locally advanced or metastatic HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Study of Vantictumab (OMP-18R5) in Combination With Nab-Paclitaxel and Gemcitabine in Previously Untreated Stage IV Pancreatic Cancer [clin.larvol.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Optimizing First-Line Chemotherapy in Metastatic Pancreatic Cancer: Efficacy of FOLFIRINOX versus Nab-Paclitaxel Plus Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase 1b dose escalation study of Wnt pathway inhibitor vantictumab in combination with nab-paclitaxel and gemcitabine in patients with previously untreated metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Study of Vantictumab (OMP-18R5) in Combination With Nab-Paclitaxel and Gemcitabine in Previously Untreated Stage IV Pancreatic Cancer | MedPath [trial.medpath.com]
- 14. OncoMed begins second Phase Ib study of vantictumab combination therapy in non-small cell lung cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. Subgroup analysis of patients with HER2-negative metastatic breast cancer in the second-line setting from a phase 3, open-label, randomized study of eribulin mesilate versus capecitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hematologyandoncology.net [hematologyandoncology.net]
- 17. ascopubs.org [ascopubs.org]
- 18. Third line scenario in advanced non-small cell lung cancer: is the anti-angiogenetic strategy the only actor up to now? - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of FzM1 in Combination Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the combination of FzM1 with other chemotherapy agents is not yet available in published literature, its mechanism of action as a negative allosteric modulator of the Frizzled-4 (FZD4) receptor presents a strong rationale for its use in combination regimens. This guide provides an objective comparison of the potential of this compound in combination therapy, drawing parallels from preclinical studies of other Wnt/Frizzled pathway inhibitors and outlining the scientific basis for future investigations.
This compound: Mechanism of Action and Therapeutic Rationale
This compound is a small molecule that acts as a negative allosteric modulator of the FZD4 receptor, a key component of the Wnt signaling pathway. By binding to an allosteric site on FZD4, this compound inhibits the canonical Wnt/β-catenin signaling cascade. Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, contributing to tumor initiation, growth, and resistance to conventional therapies. Therefore, inhibiting this pathway with agents like this compound holds significant promise for cancer treatment.
The primary rationale for combining this compound with conventional chemotherapy lies in the potential for synergistic effects:
-
Overcoming Chemoresistance: Aberrant Wnt signaling is frequently associated with resistance to chemotherapy. By inhibiting this pathway, this compound could potentially re-sensitize resistant tumors to the cytotoxic effects of chemotherapy agents.
-
Targeting Cancer Stem Cells (CSCs): The Wnt pathway plays a crucial role in the maintenance and self-renewal of CSCs, a subpopulation of tumor cells believed to be responsible for tumor recurrence and metastasis. Targeting CSCs with this compound in combination with chemotherapy that targets the bulk of tumor cells could lead to more durable responses.
-
Complementary Mechanisms of Action: this compound's targeted approach on a specific signaling pathway can complement the broader cytotoxic mechanisms of traditional chemotherapy, potentially leading to enhanced tumor cell killing with an acceptable toxicity profile.
Preclinical Evidence from Other Wnt/Frizzled Pathway Inhibitors
To illustrate the potential of targeting the Frizzled/Wnt pathway in combination therapy, this section summarizes preclinical data from studies on other inhibitors of this pathway. These examples provide a strong foundation for hypothesizing the efficacy of this compound in similar combinations.
| Inhibitor Class | Combination Agent | Cancer Type | Key Preclinical Findings |
| Frizzled-7 (FZD7) Antibody-Coated Nanoshells | Chloroquine (Autophagy Inhibitor) | Triple-Negative Breast Cancer (TNBC) | The combination was more effective at reducing the expression of stemness genes, inhibiting cell migration, and self-renewal compared to either agent alone[1][2]. |
| Porcupine Inhibitor (RXC004) | Triplet Chemotherapy (5-FU, irinotecan, oxaliplatin) | Colorectal Cancer (Xenograft) | The combination significantly increased survival and reduced tumor volume compared to either treatment alone[3]. |
| Humanized Frizzled-7 (FZD7) Antibody (SHH002-hu1) | Bevacizumab (Anti-VEGF) | Triple-Negative Breast Cancer (TNBC) | The combination significantly enhanced the inhibition of tumor growth by reducing the subpopulation of cancer stem-like cells[4][5]. |
| Pan-Frizzled Antibody (OMP-18R5/Vantictumab) | Paclitaxel, Irinotecan, Gemcitabine | NSCLC, Breast, Colon, Pancreatic Cancers (Xenografts) | Demonstrated synergistic activity in inhibiting tumor growth across a range of tumor models[6][7][8]. |
| β-catenin Inhibitor (XAV939) | PARP Inhibitor (Olaparib) | Ovarian Cancer | The combination synergistically suppressed PARP inhibitor-resistant cells in vitro and in vivo[7]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for key assays used in the evaluation of Wnt pathway inhibitors in combination therapies, based on the cited literature.
Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of single agents and their combination and to quantify synergistic interactions.
Methodology:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, a chemotherapy agent, and their combination for 48-72 hours.
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated for each agent. Synergy is quantified using the Combination Index (CI) method of Chou and Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells.
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy agent alone, and the combination.
-
Dosing and Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
Efficacy Assessment: Tumor volume is measured regularly with calipers. Animal body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Statistical Analysis: Tumor growth inhibition is calculated, and statistical significance between treatment groups is determined using appropriate statistical tests (e.g., ANOVA).
Western Blot for Signaling Pathway Analysis
Objective: To assess the molecular effects of the combination therapy on the Wnt signaling pathway.
Methodology:
-
Protein Extraction: Cells or tumor tissues are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the Wnt pathway (e.g., β-catenin, Axin2, Cyclin D1) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software to determine changes in protein expression levels.
Visualizing Pathways and Workflows
Signaling Pathway Diagram
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Experimental Workflow Diagram
Caption: A typical preclinical workflow for evaluating combination therapy.
Conclusion and Future Directions
While direct experimental evidence for this compound in combination with chemotherapy is currently lacking, the scientific rationale is compelling. The preclinical success of other Wnt/Frizzled pathway inhibitors in combination regimens strongly suggests that this compound could be a valuable component of future cancer therapies. Further preclinical studies are warranted to investigate the synergistic potential of this compound with a range of standard-of-care chemotherapy agents across various cancer types. Such studies will be crucial in paving the way for the clinical translation of this promising therapeutic strategy.
References
- 1. Inhibition of Wnt signaling by Frizzled7 antibody-coated nanoshells sensitizes triple-negative breast cancer cells to the autophagy regulator chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Wnt signaling by Frizzled7 antibody-coated nanoshells sensitizes triple-negative breast cancer cells to the autophagy regulator chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A novel humanized Frizzled-7-targeting antibody enhances antitumor effects of Bevacizumab against triple-negative breast cancer via blocking Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel humanized Frizzled-7-targeting antibody enhances antitumor effects of Bevacizumab against triple-negative breast cancer via blocking Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt pathway inhibition via the targeting of Frizzled receptors results in decreased growth and tumorigenicity of human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frizzled Receptors in Tumors, Focusing on Signaling, Roles, Modulation Mechanisms, and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Wnt pathways for therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FzM1 and Porcupine Inhibitors in Wnt Signaling Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, most notably cancer. This has spurred the development of various inhibitory molecules targeting different nodes within this complex cascade. Among these, FzM1, a modulator of the Frizzled receptor, and a class of compounds known as porcupine inhibitors have garnered significant attention. This guide provides a detailed head-to-head comparison of these two distinct classes of Wnt signaling inhibitors, supported by experimental data and detailed protocols to aid researchers in their selection and application.
Executive Summary
This compound and porcupine inhibitors represent two distinct strategies for targeting the Wnt signaling pathway. Porcupine inhibitors act at the very beginning of the cascade by preventing the secretion of Wnt ligands, thereby offering a broad blockade of all Wnt-dependent signaling. In contrast, this compound is reported to act downstream as a negative allosteric modulator of a specific Frizzled receptor, FZD4, offering a more targeted approach. However, recent studies have cast doubt on the efficacy of this compound, a critical consideration for researchers. Porcupine inhibitors, on the other hand, have a more robust body of evidence supporting their activity and have progressed into clinical trials, though they are associated with specific on-target side effects.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and porcupine inhibitors lies in their molecular targets within the Wnt signaling pathway.
Porcupine Inhibitors: Halting Wnt Secretion at the Source
Porcupine (PORCN) is a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. Its essential function is to palmitoleate Wnt ligands, a critical post-translational modification necessary for their secretion and subsequent binding to Frizzled receptors.[1][2] Porcupine inhibitors, such as LGK974, ETC-159, and Wnt-C59, bind to and inhibit the enzymatic activity of PORCN.[3][4] This blockade prevents Wnt palmitoleation, trapping the ligands within the cell and effectively shutting down all downstream Wnt signaling, both canonical (β-catenin-dependent) and non-canonical.[4]
This compound: Modulating a Specific Frizzled Receptor
This compound has been described as a negative allosteric modulator (NAM) of the Frizzled-4 (FZD4) receptor.[5][6] It is purported to bind to an allosteric site on the intracellular loop 3 of FZD4, inducing a conformational change that inhibits WNT5A-dependent signaling.[5][6] This mechanism suggests a more targeted inhibition of a specific Wnt-receptor interaction, potentially offering greater selectivity compared to the broad-spectrum inhibition of porcupine inhibitors. However, it is crucial to note that a recent study has challenged these findings, reporting no detectable activity of this compound in inhibiting any form of Wnt signaling at concentrations up to 50 μM.[3]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and various porcupine inhibitors, allowing for a direct comparison of their reported potencies.
Table 1: Potency of this compound and Porcupine Inhibitors in Wnt Reporter Assays
| Inhibitor | Target | Assay System | Reported Potency | Reference(s) |
| This compound | FZD4 | WNT5A-dependent WRE activity | logEC50inh = -6.2 | [5][6] |
| Wnt signaling (general) | No detectable activity up to 50 µM | [3] | ||
| LGK974 | Porcupine | Wnt signaling reporter assay | IC50 = 0.4 nM | [7] |
| ETC-159 | Porcupine | β-catenin reporter activity | IC50 = 2.9 nM | |
| Wnt-C59 | Porcupine | Wnt/β-catenin signaling | Effective at µM concentrations | [8][9] |
| CGX1321 | Porcupine | Porcupine inhibition | IC50 = 0.45 nM | [10] |
Table 2: Effects on Cell Viability
| Inhibitor | Cell Line(s) | Effect | Concentration | Reference(s) |
| This compound | CaCo-2 | Decreased cell viability | 15 µM | [5] |
| LGK974 | HN30 (HNSCC) | Reduced colony formation | Not specified | [7] |
| ccRCC cell lines | Inhibited proliferation | Not specified | [11] | |
| Wnt-C59 | HNE1, SUNE1 (NPC) | Arrested sphere formation | 5 µM and 20 µM | [8] |
Off-Target Effects and Clinical Development
A crucial aspect of drug development is understanding the potential for off-target effects and the safety profile of a compound.
Porcupine Inhibitors: On-Target Toxicity and Clinical Progress
Several porcupine inhibitors have advanced to clinical trials, primarily for the treatment of Wnt-driven cancers.[4] A common on-target adverse event observed with this class of inhibitors is dysgeusia (taste disturbance), which is thought to be due to the role of Wnt signaling in taste bud renewal.[4] Furthermore, preclinical studies have demonstrated that porcupine inhibition can lead to decreased bone mineral density and impaired bone strength, a significant concern for long-term treatment.[12]
This compound: Limited Data and Contradictory Findings
There is a lack of comprehensive studies on the off-target effects of this compound. The recent report questioning its fundamental activity against Wnt signaling further complicates any assessment of its specificity and potential side effects.[3]
Experimental Protocols
To facilitate the independent evaluation of these inhibitors, detailed methodologies for key experiments are provided below.
Wnt Signaling Reporter Assay
This assay is fundamental for quantifying the activity of inhibitors on the canonical Wnt/β-catenin pathway.
Principle: This assay utilizes a reporter construct containing a luciferase gene under the control of a promoter with multiple T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. In the presence of active Wnt signaling, β-catenin translocates to the nucleus, binds to TCF/LEF transcription factors, and drives the expression of the luciferase reporter gene. The resulting luminescence is proportional to the level of Wnt pathway activation.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells (or another suitable cell line) in a 96-well plate at a density of 2 x 104 cells per well.
-
Co-transfect the cells with a TCF/LEF-luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound or a porcupine inhibitor. Include a vehicle control (e.g., DMSO).
-
To induce Wnt signaling, cells can be treated with recombinant Wnt3a protein or co-cultured with cells engineered to secrete Wnt ligands.
-
-
Luciferase Assay:
-
After 24-48 hours of inhibitor treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells of interest (e.g., CaCo-2, HN30) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of this compound or a porcupine inhibitor for 24, 48, or 72 hours. Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value for cytotoxicity.
-
Conclusion and Future Perspectives
The comparison between this compound and porcupine inhibitors highlights a critical divergence in the development and validation of Wnt signaling modulators. Porcupine inhibitors represent a well-characterized class of compounds with a clear mechanism of action and demonstrated in vivo efficacy, which has led to their advancement into clinical trials. However, their broad inhibition of all Wnt signaling pathways raises concerns about on-target toxicities that may limit their therapeutic window.
This compound, in contrast, was initially presented as a promising tool for the targeted modulation of a specific Frizzled receptor. This approach holds the potential for greater selectivity and a more favorable side-effect profile. However, the recent emergence of data challenging its efficacy underscores the importance of rigorous and independent validation of research tools.
For researchers in the field, the choice between these inhibitors depends on the specific research question. Porcupine inhibitors are currently the more reliable choice for achieving a robust and broad inhibition of Wnt signaling. For studies aiming to dissect the roles of specific Frizzled receptors, the identification and validation of new, selective modulators remain a critical need. Future research should focus on developing Frizzled-specific antagonists with confirmed activity and exploring combination therapies with porcupine inhibitors to potentially mitigate their side effects and enhance their anti-cancer efficacy.
References
- 1. Delivery of the Porcupine Inhibitor WNT974 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 7. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Wnt-C59 arrests stemness and suppresses growth of nasopharyngeal carcinoma in mice by inhibiting the Wnt pathway in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nursingcenter.com [nursingcenter.com]
- 11. Porcupine Inhibitor LGK974 Downregulates the Wnt Signaling Pathway and Inhibits Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Synergistic Potential of Concurrently Targeting FOXM1 and PI3K Signaling Pathways in Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The search for effective cancer therapies increasingly focuses on combination strategies that target multiple oncogenic pathways to enhance efficacy and overcome resistance. This guide explores the synergistic potential of combining inhibitors of the Forkhead box M1 (FOXM1) transcription factor with inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. While the initial query referenced "FzM1," the available scientific literature strongly suggests the intended target is FOXM1, a critical regulator of the cell cycle and a key player in cancer progression. This document provides an objective comparison of the performance of this combination approach, supported by preclinical experimental data, detailed methodologies, and visual representations of the underlying biological processes.
Rationale for Combination Therapy: The PI3K/AKT and FOXM1 Crosstalk
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is one of the most common oncogenic events in human cancers.[1] This has led to the development of numerous PI3K inhibitors.[2] However, resistance to PI3K inhibitors can emerge through various mechanisms, including the activation of compensatory signaling pathways.[3]
One such key player in resistance is the transcription factor FOXM1, which is overexpressed in a wide range of human cancers and is associated with poor prognosis and drug resistance.[4] Crucially, there is significant crosstalk between the PI3K/AKT and FOXM1 signaling pathways. The PI3K/AKT pathway can promote the expression and activity of FOXM1.[5] Conversely, persistent expression of FOXM1 has been identified as a biomarker of resistance to PI3Kα inhibition.[3] This reciprocal regulation suggests that the simultaneous inhibition of both PI3K and FOXM1 could lead to a synergistic anti-tumor effect, preventing the development of resistance and leading to more profound cancer cell death.
Quantitative Analysis of Synergistic Effects
Preclinical studies have begun to validate the synergistic potential of combining FOXM1 and PI3K inhibitors. The following table summarizes key quantitative data from a study investigating the combination of the FOXM1 inhibitor FDI-6 and the PI3Kα inhibitor GDC-0032 in breast cancer cell lines that have developed resistance to PI3Kα inhibition.
| Cell Line | Inhibitor(s) | Concentration(s) | Effect | Supporting Data |
| HCI-011R (PI3Kα inhibitor-resistant) | GDC-0032 + FDI-6 | Not specified | Decreased cell viability compared to single agents | The combination of GDC-0032 and FDI-6 resulted in lower cell viability than either drug alone or co-treatment with GDC-0032 and tamoxifen or fulvestrant.[3] |
| T47DR (PI3Kα inhibitor-resistant) | GDC-0032 + FDI-6 | Not specified | Decreased cell viability compared to single agents | Similar to HCI-011R cells, the combination treatment was more effective at reducing cell viability than single-agent treatments.[3] |
| T47D PTEN KO (PI3Kα inhibitor-resistant) | GDC-0032 + FOXM1 knockdown | Not specified | Reduced cell viability | Genetic silencing of FOXM1 in combination with GDC-0032 treatment decreased cell viability.[3] |
| HCI-011R (PI3Kα inhibitor-resistant) | GDC-0032 + FOXM1 knockdown | Not specified | Reduced cell viability | Knockdown of FOXM1 enhanced the cytotoxic effect of GDC-0032 in these resistant cells.[3] |
Experimental Protocols
The following section details a generalized protocol for assessing the synergistic effects of two inhibitors, such as a FOXM1 inhibitor and a PI3K inhibitor, in cancer cell lines. This protocol is based on standard methodologies used in preclinical cancer research.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: A dilution series of the FOXM1 inhibitor and the PI3K inhibitor are prepared in cell culture medium.
-
Treatment: The cells are treated with the individual inhibitors at various concentrations, as well as with combinations of the two inhibitors, typically at a constant ratio. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period, commonly 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Synergy Analysis: Combination Index (CI) Method
The Chou-Talalay method is a widely accepted method for quantifying drug interactions.[6]
-
Dose-Effect Curves: The dose-effect curves for each individual drug and for the combination are generated from the cell viability data.
-
Calculation of Combination Index (CI): The CI is calculated using specialized software (e.g., CompuSyn). The CI value provides a quantitative measure of the interaction between the two drugs:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Analysis: An isobologram is a graphical representation of the synergy analysis, which visually demonstrates whether the drug combination is synergistic, additive, or antagonistic.
Visualizing the Molecular Interactions and Experimental Design
To better understand the rationale and the experimental approach for evaluating the synergy between FOXM1 and PI3K inhibitors, the following diagrams have been generated using the Graphviz DOT language.
Caption: PI3K/AKT and FOXM1 signaling pathway crosstalk.
Caption: Experimental workflow for synergy assessment.
Conclusion
The intricate molecular crosstalk between the PI3K/AKT and FOXM1 signaling pathways provides a strong preclinical rationale for the combined use of their respective inhibitors in cancer therapy. The available experimental data, although currently limited, supports the hypothesis that this combination can lead to synergistic anti-tumor effects, particularly in the context of resistance to PI3K-targeted therapies. The methodologies for assessing such synergies are well-established and can be readily applied to further investigate this promising therapeutic strategy. Future research should focus on expanding the evaluation of different FOXM1 and PI3K inhibitor combinations across a broader range of cancer types to fully elucidate their therapeutic potential and to identify patient populations that would most benefit from this targeted combination approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 3. The Promise of Combination Therapies with FOXM1 Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Promise of Combination Therapies with FOXM1 Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The interplay between FOXO3 and FOXM1 influences sensitivity to AKT inhibition in PIK3CA and PIK3CA/PTEN altered estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FzM1: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This document provides crucial safety and logistical guidance for the proper disposal of FzM1, a negative allosteric modulator of the Frizzled-4 receptor (FZD4). Adherence to these procedures is vital to ensure personnel safety and minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Chemical and Physical Properties of this compound
A comprehensive understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal.
| Property | Value |
| Formal Name | N-[3-hydroxy-5-(2-thienyl)phenyl]-N'-2-naphthalenyl-urea[1] |
| CAS Number | 1680196-54-6[1] |
| Molecular Formula | C₂₁H₁₆N₂O₂S[1] |
| Molecular Weight | 360.4 g/mol [1] |
| Solubility | DMF: 12 mg/mlDMF:PBS (pH 7.2) (1:3): 0.2 mg/mlDMSO: 10 mg/ml[1] |
This compound Disposal Protocol
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
Step 2: Waste Collection
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and compatible container. Avoid generating dust.
-
Liquid Waste: If this compound is in a solvent, collect the solution in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams. Consult your institution's Environmental Health and Safety (EHS) office for guidance on solvent compatibility.
Step 3: Storage of Chemical Waste
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
Step 4: Final Disposal
-
Do not dispose of this compound in the regular trash or down the drain.
-
Arrange for disposal through your institution's EHS office or a licensed chemical waste disposal contractor.
-
All disposal activities must comply with local, state, and federal regulations.
Spill and Leak Procedures
In the event of an this compound spill, follow these steps:
-
Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Contain the Spill: Prevent the material from entering drains or waterways.
-
Clean-up:
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.
-
For liquid spills (if dissolved), absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container.
-
-
Decontaminate the Area: Thoroughly clean the spill area with soap and water.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
This compound Signaling Pathway Inhibition
This compound functions by binding to an allosteric site on the Frizzled-4 (FZD4) receptor, which is part of the Wnt signaling pathway. This binding event inhibits the canonical Wnt/β-catenin signaling cascade.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
